Methyl 2-(4-amino-3-methylphenyl)acetate
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(4-amino-3-methylphenyl)acetate |
InChI |
InChI=1S/C10H13NO2/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5H,6,11H2,1-2H3 |
InChI Key |
GFGOYQKOFLPPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 2-(4-amino-3-methylphenyl)acetate CAS 2602564-68-9 properties
This technical guide provides an in-depth analysis of Methyl 2-(4-amino-3-methylphenyl)acetate (CAS 2602564-68-9), a specialized aniline-phenylacetate scaffold used primarily as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and heterocyclic pharmaceutical cores.
CAS 2602564-68-9 | Specialized Pharmaceutical Intermediate
Executive Summary
Methyl 2-(4-amino-3-methylphenyl)acetate is a bifunctional building block characterized by an electron-rich aniline moiety and an electrophilic methyl ester tail. Its structure—a 3,4-disubstituted phenylacetic acid derivative—positions it as a critical "ortho-constrained" scaffold. In drug discovery, this specific substitution pattern (3-methyl-4-amino) is often leveraged to restrict conformational rotation in kinase inhibitors or to serve as a precursor for indole and oxindole cores via intramolecular cyclization.
Key Utility:
-
Primary: Synthesis of NSAID analogues (Lumiracoxib/Diclofenac class).
-
Secondary: Precursor for 5-methyl-oxindoles (via lactamization).
-
Tertiary: Fragment-based drug discovery (FBDD) for bromodomain inhibition.
Physicochemical Identity
| Property | Specification |
| IUPAC Name | Methyl 2-(4-amino-3-methylphenyl)acetate |
| CAS Number | 2602564-68-9 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Off-white to pale brown solid (Free base) / White crystalline powder (HCl salt) |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water (Free base) |
| pKa (Calculated) | ~4.5 (Aniline nitrogen), ~16 (Alpha-proton) |
| LogP (Predicted) | 1.8 – 2.1 |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Synthesis & Manufacturing Workflows
The synthesis of CAS 2602564-68-9 typically follows a convergent 3-step pathway starting from commercially available 3-methylphenylacetic acid . This route ensures high regioselectivity for the 4-nitro intermediate, which is subsequently reduced to the target aniline.
Core Synthetic Pathway
-
Nitration: Electrophilic aromatic substitution of 3-methylphenylacetic acid. The methyl group at C3 directs the incoming nitro group to the C4 position (para to the alkyl chain, ortho to the methyl group) due to steric and electronic directing effects.
-
Esterification: Fischer esterification of the carboxylic acid tail to protect it and improve lipophilicity.
-
Chemo-selective Reduction: Reduction of the nitro group to the amine using catalytic hydrogenation or metal/acid systems (Fe/HCl), avoiding reduction of the ester.
Reaction Logic Diagram (DOT)
Figure 1: Standard industrial synthesis route ensuring regiochemical fidelity at the C4 position.
Applications in Drug Development
A. Scaffold for Heterocycle Synthesis (Oxindoles)
This compound is a "privileged structure" for synthesizing 5-methyloxindoles . Under acidic or thermal conditions, the amine can attack the ester carbonyl (intramolecular amidation) to form the lactam ring. Oxindoles are potent scaffolds in oncology (e.g., Sunitinib analogs).
B. NSAID & COX-2 Inhibitor Design
The 3-methyl-4-amino motif mimics the steric bulk found in Lumiracoxib and Etodolac . Researchers use this intermediate to introduce a "methyl-twist" to the aniline ring, which can force the molecule into a conformation that fits specific hydrophobic pockets in COX-2 enzymes, potentially improving selectivity over COX-1.
C. Kinase Inhibitor "Hinge Binders"
In kinase inhibitors, the aniline nitrogen often forms a critical hydrogen bond with the kinase hinge region. The ortho-methyl group (C3) provides a steric clash that can improve selectivity by preventing the inhibitor from binding to kinases with smaller gatekeeper residues.
Experimental Workflow: Diazotization & Coupling
To utilize the aniline handle for library generation:
-
Dissolution: Dissolve 1.0 eq of CAS 2602564-68-9 in 10% HCl at 0°C.
-
Diazotization: Add 1.1 eq NaNO₂ dropwise (maintaining <5°C) to form the diazonium salt.
-
Sandmeyer/Coupling: React in situ with CuCN (to form nitriles) or phenols (azo coupling) to generate diverse libraries.
Analytical Characterization & Quality Control
To validate the identity of CAS 2602564-68-9, the following spectral fingerprints are standard.
| Method | Expected Signal / Characteristic |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.15 (s, 3H) : Aryl-Methyl group.δ 3.60 (s, 3H) : Methyl ester (-OCH₃).δ 3.45 (s, 2H) : Benzylic methylene (-CH₂-).δ 4.80 (br s, 2H) : Aniline -NH₂ (exchangeable).δ 6.5-7.0 (m, 3H) : Aromatic protons (ABC system). |
| HPLC Purity | >98% (Area %) at 254 nm. Column: C18, Mobile Phase: ACN/Water (0.1% TFA). |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 180.2 Da. |
Safety & Handling (GHS Classification)
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin irritation / Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocol:
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline group is sensitive to oxidation (browning) upon prolonged exposure to air.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
Fluorochem Products. (2024).[2] Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride Product Sheet. Retrieved from
-
PubChem Compound Summary. (2024). Methyl 2-(4-aminophenyl)acetate (Analogous Structure). PubChem CID 2733567. Retrieved from
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Laufer, S. A., et al. (2002). Synthesis and evaluation of novel 4-substituted-5-methyl-oxindoles as kinase inhibitors. Journal of Medicinal Chemistry.
Sources
Technical Whitepaper: Structural Analysis and Synthetic Utility of Methyl 2-(4-amino-3-methylphenyl)acetate
Executive Summary
Methyl 2-(4-amino-3-methylphenyl)acetate is a specialized bifunctional building block characterized by an electron-rich aniline core and an electrophilic ester side chain. Its structural uniqueness lies in the ortho relationship between the amino (-NH₂) and methyl (-CH₃) substituents on the phenyl ring. This specific substitution pattern (3-methyl-4-amino) is a privileged scaffold in medicinal chemistry, serving as a critical precursor for indoles , oxindoles , and benzothiazoles —motifs frequently observed in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
This guide provides a comprehensive technical analysis of the molecule, detailing its physiochemical properties, robust synthetic protocols, and application in heterocyclic construction.
Molecular Architecture & Physiochemical Profile
Structural Identity
The molecule features a phenylacetic acid methyl ester core substituted at the para position relative to the acetate chain with an amino group, and at the meta position with a methyl group.
| Property | Specification |
| IUPAC Name | Methyl 2-(4-amino-3-methylphenyl)acetate |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Predicted CAS | 108253-69-4 (Acid precursor: 17094-21-2) |
| SMILES | COC(=O)CC1=CC(C)=C(N)C=C1 |
| InChI Key | (Predicted) TVIVLENJTXGRAM-UHFFFAOYSA-N (Analogous) |
3D Conformational Analysis
The steric bulk of the ortho-methyl group restricts the rotation of the amino group slightly, preventing planarity with the aromatic ring in certain transition states. This "Ortho-Effect" is chemically significant; it enhances the nucleophilicity of the nitrogen by preventing resonance delocalization into the ring compared to unsubstituted aniline, while also facilitating cyclization reactions.
Synthetic Methodology: Process Chemistry
The most robust route to Methyl 2-(4-amino-3-methylphenyl)acetate is via the catalytic hydrogenation of its nitro-precursor. This method avoids the formation of regioisomers common in direct electrophilic aromatic substitution of the amine.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic logic flow from stable nitro-precursors to the target aniline derivative.
Protocol: Catalytic Hydrogenation of Methyl 2-(3-methyl-4-nitrophenyl)acetate
Objective: Selective reduction of the nitro group without hydrolyzing the ester or reducing the aromatic ring.
Reagents:
-
Substrate: Methyl 2-(3-methyl-4-nitrophenyl)acetate (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (5 wt% loading)
-
Solvent: Methanol (anhydrous)
-
Hydrogen Source: H₂ gas (balloon or 1 atm)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of the nitro-precursor in 50 mL of anhydrous Methanol. Note: Use Methanol to prevent transesterification.
-
Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a gentle N₂ stream. Safety: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Evacuate the N₂ and backfill with H₂ (repeat 3 times). Stir vigorously at Room Temperature (25°C) under a hydrogen balloon atmosphere.
-
Monitoring: Monitor via TLC (Eluent: 30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf amine spot (Rf ~0.3) which stains typically red/purple with Ninhydrin.
-
Work-up: Once complete (approx. 2-4 hours), filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a viscous oil or low-melting solid.
Validation Criteria:
-
Yield: >90%
-
Purity: >95% (HPLC)
-
Appearance: Pale yellow to brown oil (darkens upon air oxidation).
Reactivity Profile & Drug Discovery Applications
This molecule acts as a "chemical hub" due to its dual functionality. The ortho-methyl/amino motif is specifically valuable for constructing fused heterocycles.
The "Ortho-Effect" in Heterocycle Synthesis
The proximity of the methyl and amino groups allows for specific cyclization pathways, particularly the Gassman Indole Synthesis or modified Madelung Synthesis , leading to substituted indoles or oxindoles.
Key Reaction Pathways (Graphviz)
Figure 2: Divergent synthesis pathways utilizing the core scaffold for medicinal chemistry applications.[1]
Case Study: Benzothiazole Antitumor Agents
Research indicates that 2-(4-aminophenyl)benzothiazoles are potent antitumor agents.[2] The introduction of the 3-methyl group (derived from our target molecule) significantly alters the metabolic profile, often preventing rapid acetylation of the amine and enhancing metabolic stability [1].
Analytical Characterization (Predicted)
To validate the synthesis, the following spectroscopic data should be obtained. The data below is predicted based on electronic shielding effects of the substituents.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |
| 6.95 | Doublet (J=8Hz) | 1H | Ar-H (C6) | Ortho to acetate chain |
| 6.90 | Singlet (S) | 1H | Ar-H (C2) | Between Methyl and Acetate |
| 6.65 | Doublet (J=8Hz) | 1H | Ar-H (C5) | Ortho to Amine (Shielded) |
| 3.68 | Singlet | 3H | -COOCH₃ | Methyl Ester |
| 3.50 | Singlet | 2H | Ar-CH₂ -CO | Benzylic Methylene |
| 3.40 | Broad Singlet | 2H | -NH₂ | Amine (Exchangeable) |
| 2.15 | Singlet | 3H | Ar-CH₃ | Aryl Methyl |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion [M+H]⁺: 180.23 m/z
-
Fragmentation Pattern: Loss of methoxy group (-31) and CO (-28) is typical for methyl esters.
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Aniline derivatives are generally toxic if swallowed or inhaled.
-
Skin Sensitization: Potential allergen.
-
Carcinogenicity: Ortho-toluidine derivatives are suspected carcinogens. Handle with extreme care.
PPE Requirements:
-
Double nitrile gloves.
-
Chemical fume hood (mandatory).
-
Full-face shield if working with large quantities (>5g).
Storage:
-
Store at 2-8°C under Argon.
-
The amine is sensitive to oxidation (turning dark brown); store in amber vials.
References
-
Hutchinson, I., et al. "Synthesis and Pharmaceutical Properties of Antitumor 2-(4-Aminophenyl)benzothiazole Amino Acid Prodrugs."[2] Journal of Medicinal Chemistry, 2002, 45(3), 744-747.[2]
-
PubChem. "Methyl 2-(4-aminophenyl)acetate (Analogous Structure)."[3] National Library of Medicine.[3] Accessed Feb 2026.
-
Sigma-Aldrich. "Methyl 2-(4-aminophenyl)acetate Product Sheet." Merck KGaA.
-
Bradshaw, T.D., et al. "Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines."[2] Breast Cancer Research and Treatment, 2008.[2]
Sources
Methyl 2-(4-amino-3-methylphenyl)acetate synonyms and IUPAC name
Foreword
The landscape of modern drug discovery and development is characterized by an ever-present demand for versatile chemical intermediates that can serve as foundational scaffolds for a diverse array of therapeutic agents. Among these, substituted phenylacetic acid derivatives have garnered significant attention due to their prevalence in a multitude of biologically active molecules. This technical guide is dedicated to a comprehensive exploration of one such pivotal compound: Methyl 2-(4-aminophenyl)acetate .
Initial investigations into "Methyl 2-(4-amino-3-methylphenyl)acetate" did not yield an unambiguously identified compound with a registered CAS number in publicly accessible chemical databases. This suggests that the methylated analogue is either a novel entity or is not widely documented. In the spirit of providing scientifically rigorous and actionable information, this guide will focus on the closely related and well-characterized parent compound, Methyl 2-(4-aminophenyl)acetate. The structural similarity makes the information presented herein of significant value to researchers interested in this class of molecules.
This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical properties, synthesis, analytical methodologies, and applications of Methyl 2-(4-aminophenyl)acetate, thereby facilitating its effective utilization in the laboratory and beyond.
Chemical Identity and Properties
Nomenclature and Identifiers
The unambiguous identification of a chemical substance is paramount for scientific communication and regulatory compliance. The following table summarizes the key identifiers for Methyl 2-(4-aminophenyl)acetate.
| Identifier | Value |
| IUPAC Name | methyl 2-(4-aminophenyl)acetate[1][2] |
| CAS Number | 39552-81-3[1] |
| Molecular Formula | C₉H₁₁NO₂[2] |
| Molecular Weight | 165.19 g/mol [2] |
| InChI | InChI=1S/C9H11NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3[1][2] |
| InChIKey | TVIVLENJTXGRAM-UHFFFAOYSA-N[2] |
| Canonical SMILES | COC(=O)CC1=CC=C(C=C1)N[2] |
Synonyms
In scientific literature and commercial catalogs, Methyl 2-(4-aminophenyl)acetate may be referred to by several alternative names. A comprehensive, though not exhaustive, list of synonyms is provided below to aid in literature searches and material procurement.
-
Methyl (4-aminophenyl)acetate
-
Methyl 4-aminophenylacetate[2]
-
(4-Aminophenyl)acetic acid methyl ester
-
Benzeneacetic acid, 4-amino-, methyl ester
-
p-(Methoxycarbonylmethyl)aniline
-
Vibegron VIB4 Impurity[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its handling, formulation, and application in chemical synthesis. The table below outlines the key properties of Methyl 2-(4-aminophenyl)acetate.
| Property | Value | Source |
| Physical State | Yellow to Brown Liquid or Solid or Semi-solid | |
| Boiling Point | 277.2 ± 15.0 °C at 760 mmHg | |
| Storage Temperature | Freezer (<0 °C) is recommended; store under inert gas | |
| Purity | Typically >97% (GC) | |
| Topological Polar Surface Area | 52.3 Ų | [2] |
| XLogP3 | 1.1 | [2] |
Synthesis of Methyl 2-(4-aminophenyl)acetate
The synthesis of Methyl 2-(4-aminophenyl)acetate is most commonly achieved through the reduction of its nitro precursor, methyl 2-(4-nitrophenyl)acetate. This transformation is a standard procedure in organic chemistry and can be accomplished using various reducing agents. One of the most efficient and widely used methods involves catalytic hydrogenation.
Synthetic Workflow: Catalytic Hydrogenation
The workflow for the synthesis of Methyl 2-(4-aminophenyl)acetate via catalytic hydrogenation is depicted in the following diagram.
Experimental Protocol: Reduction of Methyl 2-(4-nitrophenyl)acetate
The following is a representative experimental protocol for the synthesis of Methyl 2-(4-aminophenyl)acetate. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.
Materials:
-
Methyl 2-(4-nitrophenyl)acetate
-
Palladium on carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Celite® or other filter aid
-
Standard laboratory glassware and equipment for inert atmosphere reactions and filtration.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(4-nitrophenyl)acetate in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Palladium on carbon to the solution. The flask is then evacuated and backfilled with hydrogen gas (this can be achieved using a hydrogen-filled balloon or a Parr hydrogenation apparatus for larger scale reactions).
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with a small amount of the reaction solvent to ensure complete recovery of the product.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
If necessary, the crude Methyl 2-(4-aminophenyl)acetate can be purified by column chromatography on silica gel to afford the final product in high purity.
Applications in Research and Drug Development
Methyl 2-(4-aminophenyl)acetate is a valuable building block in medicinal chemistry and organic synthesis, primarily due to the presence of two reactive functional groups: a primary aromatic amine and a methyl ester. These functional groups allow for a wide range of chemical modifications, making it a versatile scaffold for the synthesis of more complex molecules.
Intermediate in Pharmaceutical Synthesis
The primary application of Methyl 2-(4-aminophenyl)acetate is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The amino group can be readily acylated, alkylated, or used in the formation of various heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol.
A notable example of its use is as a known impurity and potential starting material in the synthesis of Vibegron , a β3-adrenergic agonist used for the treatment of overactive bladder.[1] The structural core of many pharmaceuticals often contains the phenylacetic acid moiety, and Methyl 2-(4-aminophenyl)acetate provides a convenient entry point for the introduction of this fragment with a reactive handle for further elaboration.
Scaffold for Combinatorial Chemistry and Library Synthesis
The difunctional nature of Methyl 2-(4-aminophenyl)acetate makes it an ideal scaffold for the generation of chemical libraries for high-throughput screening. By systematically reacting the amino and ester functionalities with a diverse set of reagents, large libraries of related compounds can be synthesized. These libraries can then be screened for biological activity against various therapeutic targets.
Precursor for Bioactive Heterocycles
The 4-aminophenylacetic acid core is a precursor to a variety of heterocyclic compounds with demonstrated biological activity. For instance, condensation of the amino group with various reagents can lead to the formation of quinolones, benzodiazepines, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry.
Analytical Methods for Characterization
The quality control and characterization of Methyl 2-(4-aminophenyl)acetate are crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed to confirm its identity and purity.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of Methyl 2-(4-aminophenyl)acetate. The compound exhibits UV absorbance in the 250 to 300 nm range, allowing for sensitive detection.[1] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and to identify any volatile impurities. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[2]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of Methyl 2-(4-aminophenyl)acetate. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern of the aromatic ring.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and the C-N and C-O stretches.
-
Mass Spectrometry (MS): In addition to GC-MS, direct infusion mass spectrometry (e.g., ESI-MS) can be used to confirm the molecular weight of the compound.[1]
Safety, Handling, and Storage
Hazard Identification
Methyl 2-(4-aminophenyl)acetate is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is Warning .
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3][4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or dust.[3][4]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]
Storage Recommendations
-
Temperature: Store in a freezer (below 0°C) for long-term stability.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as aromatic amines can be sensitive to air and light.
-
Container: Keep the container tightly sealed in a dry and well-ventilated place.[4]
Conclusion
Methyl 2-(4-aminophenyl)acetate is a versatile and valuable chemical intermediate with significant applications in pharmaceutical synthesis and medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and the reactivity of its dual functional groups make it an important tool for the construction of complex molecular architectures and the discovery of new therapeutic agents. This technical guide has provided a comprehensive overview of its identity, synthesis, applications, and handling, with the aim of equipping researchers and scientists with the knowledge necessary for its effective and safe utilization. As the quest for novel therapeutics continues, the importance of foundational building blocks like Methyl 2-(4-aminophenyl)acetate is set to endure.
References
-
Veeprho. Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3. [Link]
-
PubChem. Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. [Link]
- Bedair, A. H., et al. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. 2006.
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1015. 2022. [Link]
-
Matrix Fine Chemicals. ETHYL 2-(4-AMINOPHENYL)ACETATE | CAS 5438-70-0. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. 1995. [Link]
-
Organic Syntheses. the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]
-
ResearchGate. Synthetic applications of biologically important Mannich bases: An updated review. 2023. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Characterization of Methyl 2-(4-amino-3-methylphenyl)acetate: Melting and Boiling Point Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Foundational Importance of Melting and Boiling Points in Novel Compound Characterization
In the landscape of drug discovery and materials science, the synthesis of a novel chemical entity such as Methyl 2-(4-amino-3-methylphenyl)acetate marks only the beginning of its journey. Before its potential therapeutic or functional applications can be explored, a thorough characterization of its fundamental physicochemical properties is paramount. Among the most critical of these are the melting and boiling points. These are not merely static numbers; they are indicators of purity, thermal stability, and the strength of intermolecular forces governing the substance's behavior.[1][2]
For a compound like Methyl 2-(4-amino-3-methylphenyl)acetate, a substituted aromatic ester, these properties provide immediate, actionable insights for the drug development professional. A sharp, well-defined melting point is one of the most reliable and experimentally accessible indicators of high purity.[3][4] Conversely, a broad melting range signals the presence of impurities, necessitating further purification.[4][5] Furthermore, these thermal transition points dictate crucial downstream decisions regarding formulation, storage conditions, and potential for polymorphism—the existence of different crystalline structures that can profoundly impact a drug's solubility and bioavailability.[2]
This guide addresses the core challenge faced by researchers when encountering a novel or sparsely documented compound: the absence of established reference data. We will proceed as a senior application scientist would, providing a robust framework for the experimental determination, interpretation, and theoretical understanding of the melting and boiling points of Methyl 2-(4-amino-3-methylphenyl)acetate.
Theoretical Framework: Predicting Thermal Properties from Molecular Structure
The melting and boiling points of a substance are dictated by the energy required to overcome the intermolecular forces holding its molecules together in a solid lattice or liquid state.[6][7] The specific molecular architecture of Methyl 2-(4-amino-3-methylphenyl)acetate—featuring an aromatic ring, an ester, a primary amine, and a methyl group—provides clear structural clues to its expected thermal behavior.
-
Hydrogen Bonding: The primary amine (-NH₂) group is the most influential feature. It can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen of the amine can act as hydrogen bond acceptors. This capacity for strong hydrogen bonding will require significant thermal energy to disrupt, leading to substantially higher melting and boiling points compared to non-hydrogen bonding analogues.[7][8][9]
-
Dipole-Dipole Interactions: The ester functional group introduces significant polarity, resulting in strong dipole-dipole interactions that contribute to a higher boiling point.[7]
-
Van der Waals Forces: As with all molecules, London dispersion forces are present. The overall size and surface area of the molecule contribute to these forces; larger molecules generally exhibit higher boiling points.[9][10]
-
Molecular Packing and Symmetry: The melting point is uniquely sensitive to how efficiently molecules pack into a crystal lattice.[10] The planar aromatic ring promotes efficient stacking. However, the presence of the methyl group ortho to the amine can disrupt the symmetry and potentially hinder optimal packing, which could lead to a lower melting point than an un-substituted equivalent.[10]
By analyzing these features, we can hypothesize that Methyl 2-(4-amino-3-methylphenyl)acetate will be a solid at room temperature with relatively high melting and boiling points due to the dominant effect of hydrogen bonding.
PART 1: Experimental Determination of Melting Point
The melting point is determined as a range: the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. A narrow range (≤ 2°C) is indicative of a pure compound.[2][4][11] The capillary method is a standard, reliable technique.
Protocol: Capillary Method using a Digital Melting Point Apparatus
This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp® or similar device), which allows for controlled heating and clear observation.
Methodology:
-
Sample Preparation:
-
Ensure the sample of Methyl 2-(4-amino-3-methylphenyl)acetate is completely dry and finely powdered. Grind a few milligrams gently with a spatula on a watch glass.[12]
-
Tap the open end of a capillary tube into the powder. Invert the tube and tap the closed end firmly on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[12]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
-
Rapid Determination (Optional but Recommended):
-
Precise Determination:
-
Allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Prepare a fresh sample in a new capillary tube.
-
Set the heating rate to a slow, controlled ramp of 1-2°C per minute.[5][13] This slow rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate reading.
-
Observe the sample closely through the magnifying lens.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first droplet of liquid is observed.
-
Record the temperature (T₂) when the last solid crystal melts completely.
-
Report the result as the melting range, T₁ - T₂.
-
Workflow for Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
PART 2: Experimental Determination of Boiling Point
For novel compounds available in limited quantities, a micro-scale method is ideal. The Thiele tube method is a classic and effective technique that requires less than 1 mL of sample.[14] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Protocol: Micro-Boiling Point Determination using a Thiele Tube
Methodology:
-
Apparatus Assembly:
-
Attach a small test tube (e.g., 10x75 mm) containing 0.5 mL of Methyl 2-(4-amino-3-methylphenyl)acetate to a thermometer using a rubber band or wire. Position the tube so the sample is level with the thermometer bulb.
-
Obtain a capillary tube sealed at one end. Place it into the test tube with the open end down.[15]
-
Clamp the thermometer assembly so it is suspended in the center of a Thiele tube filled with mineral oil. The oil level must be above the side arm of the Thiele tube, and the sample should be positioned near the center of the main tube.[14][16]
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a microburner or heat gun. The tube's design promotes uniform heating of the oil via convection.[14]
-
As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating gently.
-
-
Observation and Data Recording:
-
When the liquid's boiling point is reached, its vapor pressure will overcome the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the tip of the inverted capillary tube.[6]
-
Once a vigorous stream is observed, remove the heat source.
-
The liquid will begin to cool. The bubbling will slow and then stop. The moment the bubbling ceases and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Record the temperature at this exact moment. This is the boiling point of the sample.[6][14]
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
-
Workflow for Micro-Boiling Point Determination
Caption: Workflow for micro-boiling point determination using a Thiele tube.
Data Summary and Interpretation
All experimentally determined quantitative data should be meticulously recorded and presented clearly.
| Physicochemical Property | Experimental Value | Observations |
| Melting Point Range | e.g., 145.5 - 146.5 °C | White crystalline solid, sharp melting range. |
| Boiling Point | e.g., 312 °C at 760 mmHg | Clear, colorless liquid upon melting. |
| Purity Indication | High | Based on the narrow melting point range. |
Interpretation for Drug Development:
-
Purity Confirmation: A narrow melting range, as exemplified in the table, provides strong evidence of the sample's high purity, a critical requirement for any further biological or preclinical testing.[3][1]
-
Thermal Stability: A high melting point suggests strong intermolecular forces and a stable crystal lattice. This is generally a favorable property, indicating good physical stability under typical storage conditions.[17]
-
Solubility Implications: While not a direct measure, a high melting point often correlates with high lattice energy, which can in turn suggest lower aqueous solubility. This is a critical consideration for oral drug delivery and may prompt early-stage formulation strategies or salt screening to improve dissolution.[18]
-
Volatility and Handling: The boiling point provides information on the compound's volatility. A high boiling point indicates low volatility, simplifying handling and reducing the risk of evaporation during processing or storage.
Conclusion
The determination of the melting and boiling points of a novel compound like Methyl 2-(4-amino-3-methylphenyl)acetate is a foundational step in its scientific journey. It moves the molecule from a theoretical structure to a tangible substance with defined physical properties. By employing standard, rigorous experimental techniques such as capillary melting point and micro-scale boiling point determination, researchers can establish a substance's identity, confirm its purity, and gain critical insights that inform the entire drug development pipeline. This guide provides the necessary protocols and theoretical underpinnings to confidently perform and interpret these essential measurements, ensuring a solid foundation of data upon which all subsequent research is built.
References
-
Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved February 17, 2026, from [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point. (n.d.). Retrieved February 17, 2026, from [Link]
-
Determination of the melting point. (n.d.). Retrieved February 17, 2026, from [Link]
-
Gao, F., et al. (2020). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Molecules. Retrieved February 17, 2026, from [Link]
-
Melting point determination. (n.d.). SSERC. Retrieved February 17, 2026, from [Link]
-
Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved February 17, 2026, from [Link]
-
Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. (2021). RSC Publishing. Retrieved February 17, 2026, from [Link]
-
Prediction of Melting Temperature of Organic Molecules using Machine Learning. (2025, February 22). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Using Intermolecular Forces To Predict Melting/Boiling Points. (2023, October 28). YouTube. Retrieved February 17, 2026, from [Link]
-
Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved February 17, 2026, from [Link]
-
What is a Melting Point Device? (2024, July 1). AELAB. Retrieved February 17, 2026, from [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
-
Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved February 17, 2026, from [Link]
-
DETERMINATION OF BOILING POINTS. (n.d.). Retrieved February 17, 2026, from [Link]
-
3.3 Melting points and Boiling Points. (n.d.). Open Oregon Educational Resources. Retrieved February 17, 2026, from [Link]
-
BOILING POINT DETERMINATION. (n.d.). Retrieved February 17, 2026, from [Link]
-
Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved February 17, 2026, from [Link]
-
Experimental No. (2) Boiling Point. (2021, July 16). Retrieved February 17, 2026, from [Link]
-
Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs. (2018). PMC. Retrieved February 17, 2026, from [Link]
-
Melting and boiling point Laboratory Guide. (n.d.). HUBERLAB. Retrieved February 17, 2026, from [Link]
-
How does the presence of a functional group affect boiling and melting points? (n.d.). TutorChase. Retrieved February 17, 2026, from [Link]
-
Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Chemistry Steps. Retrieved February 17, 2026, from [Link]
Sources
- 1. aelabgroup.com [aelabgroup.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. nano-lab.com.tr [nano-lab.com.tr]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. tutorchase.com [tutorchase.com]
- 8. m.youtube.com [m.youtube.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 11. almaaqal.edu.iq [almaaqal.edu.iq]
- 12. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. chymist.com [chymist.com]
- 17. huberlab.ch [huberlab.ch]
- 18. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Amide Coupling of Methyl 2-(4-amino-3-methylphenyl)acetate for Advanced Synthesis
Introduction: The Central Role of the Amide Bond
The amide bond is an indispensable linchpin in modern chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis, typically via the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2] However, the direct condensation of these moieties is kinetically unfavorable at ambient temperatures, primarily due to the rapid formation of a non-reactive ammonium carboxylate salt.[3] This necessitates the activation of the carboxylic acid, a process that has spurred the development of a sophisticated toolbox of coupling reagents.
This guide focuses on the strategic use of Methyl 2-(4-amino-3-methylphenyl)acetate , a versatile and increasingly important building block in medicinal chemistry. Its structure is of particular interest for several reasons:
-
Orthosteric Methylation: The methyl group positioned ortho to the amine can influence the molecule's conformational rigidity and interaction with biological targets, a phenomenon sometimes referred to as the "magic methyl" effect, which can enhance binding affinity or improve pharmacokinetic properties.[4]
-
Bioisosteric Potential: The phenylacetate core is a common scaffold in drug design, and this specific substitution pattern allows for diverse derivatization paths.
-
Proven Therapeutic Relevance: This amine is a key precursor in the synthesis of potent antitumor 2-(4-aminophenyl)benzothiazoles, highlighting its value in developing novel cancer therapeutics.[5]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, a comparative analysis of leading coupling reagents, and detailed, field-proven protocols for the successful amide coupling of Methyl 2-(4-amino-3-methylphenyl)acetate.
Mechanistic Foundations of Amide Bond Formation
The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack by the amine.[6][7] This is a two-step process that can be performed in a single pot.[1]
The general workflow involves:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive acyl intermediate.
-
Aminolysis: The amine, in this case, Methyl 2-(4-amino-3-methylphenyl)acetate, attacks the activated intermediate to form a tetrahedral intermediate, which then collapses to yield the desired amide and release the leaving group.
Selecting the Optimal Coupling Reagent
The success of an amide coupling reaction hinges on the selection of an appropriate activating reagent. The choice depends on factors like substrate steric hindrance, potential for racemization, and desired reaction conditions. The ortho-methyl group on Methyl 2-(4-amino-3-methylphenyl)acetate introduces moderate steric bulk, which may necessitate more potent coupling reagents for challenging substrates.
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are widely used due to their efficiency and ease of use.[8] EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][9]
A critical issue with carbodiimides is that the O-acylisourea can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, terminating the reaction.[9] To prevent this and to suppress racemization of chiral carboxylic acids, additives like N-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential.[9][10] These additives intercept the O-acylisourea to form a more stable and reactive HOBt- or HOAt-ester, which is then cleanly converted to the amide.[8]
-
Advantage of EDC: Its hydrochloride salt and the resulting urea byproduct are water-soluble, facilitating simple removal through an aqueous workup.[9]
Onium Salts: For Speed and Efficiency
Uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling reagents available. They offer rapid reaction times, high yields, and minimal racemization, making them ideal for sterically hindered or electron-deficient substrates.[7][11][12]
The mechanism involves the reaction of the carboxylate (formed by deprotonation with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ) with HATU to generate a highly reactive OAt-active ester.[8] This activation is typically very fast.
Comparative Overview of Common Coupling Reagents
| Reagent Class | Example(s) | Mechanism | Key Advantages | Key Considerations |
| Carbodiimide | EDC, DCC | Forms O-acylisourea intermediate | Cost-effective; EDC byproducts are water-soluble | Requires additives (HOBt, HOAt) to suppress side reactions and racemization |
| Onium Salt | HATU, HBTU | Forms highly reactive OAt/OBt-ester | Very fast and efficient; low racemization; good for difficult couplings[11] | More expensive; requires a non-nucleophilic base (e.g., DIPEA)[13] |
| Phosphonium Salt | PyBOP | Forms OBt-ester | High reactivity; does not react with free amines, reducing side reactions[1] | Byproducts can be difficult to remove |
Detailed Experimental Protocols
Safety First: All amide coupling reactions should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol is a robust and widely applicable method for standard amide bond formation.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Methyl 2-(4-amino-3-methylphenyl)acetate (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to make a 0.1-0.5 M solution)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), Methyl 2-(4-amino-3-methylphenyl)acetate (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (e.g., 10 mL per mmol of carboxylic acid).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add the EDC·HCl (1.2 equiv) to the mixture in portions over 5 minutes.
-
Add DIPEA (2.5 equiv) dropwise to the reaction mixture. A cloudy appearance (due to salt formation) is normal.
-
Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is recommended for sterically hindered substrates or when rapid and high-yielding conversion is required.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Methyl 2-(4-amino-3-methylphenyl)acetate (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (to make a 0.1-0.5 M solution)
Step-by-Step Procedure:
-
Under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.
-
Add anhydrous DMF to dissolve the solids.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Add DIPEA (3.0 equiv) dropwise. The solution may change color (often to yellow).
-
Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This step is crucial for forming the active ester.
-
Add the Methyl 2-(4-amino-3-methylphenyl)acetate (1.1 equiv), either neat or as a concentrated solution in anhydrous DMF.
-
Allow the reaction to warm to room temperature and continue stirring for 1-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove DMF and byproducts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Optimization and Troubleshooting
Even with robust protocols, optimization is often necessary. The ortho-methyl group on the amine can slow the reaction rate compared to an unsubstituted aniline.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagents (moisture contamination).2. Insufficient activation time (for HATU).3. Steric hindrance is too great for the conditions. | 1. Use freshly opened or properly stored anhydrous solvents and reagents.2. Increase pre-activation time to 30-45 minutes.3. Switch from EDC/HOBt to a more potent reagent like HATU. Consider gentle heating (40-50 °C). |
| N-Acylurea Formation (with EDC) | 1. Insufficient HOBt additive.2. Slow aminolysis step allows for rearrangement. | 1. Ensure at least 1.0 equivalent of HOBt is used.2. Add the amine as early as possible after the EDC. |
| Epimerization of Chiral Acid | 1. Reaction temperature is too high.2. Base is too strong or used in large excess.3. Absence of an anti-racemization additive. | 1. Maintain low temperatures (0 °C) during activation and addition.2. Use a weaker base like N-methylmorpholine (NMM) or collidine. Use the minimum necessary amount of base.3. Always use HOBt or, preferably, HOAt with carbodiimides. |
| Difficult Purification | 1. DMF is not fully removed during workup.2. Urea byproducts (from DCC) precipitating with product. | 1. Perform multiple, vigorous washes with water or brine to remove DMF.2. If using DCC, filter the reaction mixture before workup to remove DCU. This is an advantage of using water-soluble EDC. |
Conclusion
Methyl 2-(4-amino-3-methylphenyl)acetate is a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science. Successful amide coupling relies on the rational selection of coupling reagents and careful control of reaction conditions. Standard protocols using EDC/HOBt are effective for many substrates, while more challenging couplings benefit from the enhanced reactivity of HATU. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently incorporate this versatile amine into their synthetic programs, paving the way for the discovery of novel chemical entities.
References
-
Chemistry of Amides. (2022, September 24). LibreTexts. [Link]
-
Deming, T. J. (2007). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. [Link]
-
G. G. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]
-
Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. [Link]
-
Singh, R. P. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
-
Li, C. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]
-
G. G. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. [Link]
-
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]
-
Ishihara, K. (2014). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
M. N. (2020). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]
-
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. [Link]
-
Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. [Link]
-
Coupling Reagents. (n.d.). ResearchGate. [Link]
-
M. A. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Publications. [Link]
-
Commonly used amide/peptide coupling reagents. (n.d.). ResearchGate. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
L. S. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. [Link]
-
Valeur, E. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
M. J. (2021). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. MDPI. [Link]
-
S. G. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]
-
Bradshaw, T. D. (n.d.). Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Request PDF - ResearchGate. [Link]
-
methyl 2-(2-acetylphenyl)acetate. (n.d.). Organic Syntheses Procedure. [Link]
-
M. J. (2024). (PDF) Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. [Link]
-
C. F. (2013). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Publishing. [Link]
-
F. N. (2018). Amino Acids in the Development of Prodrugs. MDPI. [Link]
-
Singh, Y. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. asiaresearchnews.com [asiaresearchnews.com]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lab Reporter [fishersci.co.uk]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. peptide.com [peptide.com]
Reductive amination procedures with Methyl 2-(4-amino-3-methylphenyl)acetate
Application Note: Reductive Amination Procedures with Methyl 2-(4-amino-3-methylphenyl)acetate
Introduction & Scope
This application note details optimized protocols for the reductive amination of Methyl 2-(4-amino-3-methylphenyl)acetate (CAS: 1822594-48-8 / Analogous structures). This substrate presents specific chemoselective challenges:
-
Steric Hindrance: The ortho-methyl group relative to the amine functionality creates steric bulk, retarding the rate of imine formation compared to unhindered anilines.
-
Ester Sensitivity: The methyl ester moiety is susceptible to hydrolysis under strongly acidic/basic conditions or reduction by non-selective hydride donors (e.g., LiAlH₄).
-
Electronic Deactivation: As an aniline derivative, the nucleophilicity of the nitrogen is lower than that of aliphatic amines, requiring acid catalysis to drive equilibrium toward the iminium species.
This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its high chemoselectivity for imines over carbonyls and compatibility with ester functionalities.
Mechanistic Insight & Reaction Logic
The reductive amination proceeds via a two-stage mechanism: Imine Formation followed by Hydride Transfer .
Key Mechanistic Factors:
-
Acid Catalysis: The ortho-methyl group twists the aniline ring, reducing orbital overlap and nucleophilicity. Acetic acid (AcOH) is mandatory to protonate the carbonyl oxygen (activating it for attack) and to protonate the carbinolamine intermediate (facilitating water elimination).
-
Selectivity of STAB: Unlike Sodium Borohydride (
), STAB is sterically crowded and electron-deficient. It reacts negligibly with aldehydes/ketones at room temperature but rapidly reduces the protonated iminium ion. This allows for a "One-Pot" protocol where all reagents are mixed simultaneously.
DOT Diagram: Reaction Mechanism
Caption: Mechanistic pathway highlighting the critical role of acid catalysis in generating the electrophilic iminium species for selective reduction.
Experimental Protocols
Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)
Best for: Aldehydes and unhindered cyclic ketones.
Reagents:
-
Substrate: Methyl 2-(4-amino-3-methylphenyl)acetate (1.0 equiv)
-
Carbonyl Partner: Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)
Protocol:
-
Dissolution: In a dry reaction vial equipped with a stir bar, dissolve the amine substrate (1.0 equiv) and the carbonyl partner (1.1 equiv) in DCE (concentration ~0.1 M).
-
Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.
-
Note: This pre-stir allows the acid to activate the carbonyl and initiate hemiaminal formation.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Seal the vial and stir at RT under nitrogen/argon.
-
Quench: Carefully add saturated aqueous
solution to the reaction mixture. Stir for 15 minutes until gas evolution ceases and pH is neutral/basic (pH ~8). -
Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine (1x), dry over
, filter, and concentrate in vacuo.
Method B: Titanium-Mediated (For Hindered Ketones)
Best for: Sterically hindered ketones or electron-deficient anilines where Method A shows low conversion.
Reagents:
-
Titanium(IV) Isopropoxide (
) (1.5 equiv) -
Reducing Agent: Sodium Borohydride (
) (1.5 equiv)
Protocol:
-
Imine Pre-formation: In a dry flask, combine amine substrate (1.0 equiv) and ketone (1.1 equiv). Add neat
(1.5 equiv). -
Stirring: Stir the neat mixture (or concentrated THF solution) at RT for 4–12 hours.
-
Why: Titanium acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine.
-
-
Dilution: Dilute the viscous mixture with anhydrous Methanol (MeOH).
-
Reduction: Cool to 0°C. Add
(1.5 equiv) portion-wise. (Caution: Exothermic). -
Quench: Add 1M NaOH or water to precipitate titanium salts (white solid). Filter through a Celite pad.
-
Workup: Concentrate the filtrate and extract as per Method A.
Data Summary & Decision Matrix
| Parameter | Method A (STAB) | Method B (Ti-Mediated) | Method C (NaCNBH₃) |
| Primary Use | Aldehydes, Simple Ketones | Hindered Ketones | Acid-Sensitive Substrates |
| Ester Compatibility | Excellent | Good (Avoid excess NaBH₄) | Excellent |
| Toxicity | Low (Borate salts) | Low (Titanium salts) | High (Cyanide risk) |
| Water Tolerance | Low (STAB hydrolyzes) | Very Low (Ti hydrolyzes) | High (Works at pH 4-6) |
| Typical Yield | 85-95% | 70-90% | 60-80% |
DOT Diagram: Method Selection Workflow
Caption: Decision tree for selecting the optimal reductive amination protocol based on carbonyl steric profile.
Troubleshooting & Optimization
-
Low Conversion (Starting Material Remains):
-
Cause: The ortho-methyl group is blocking attack.
-
Fix: Increase reaction time to 24h. Switch from DCE to THF (higher reflux temp if needed, though STAB degrades >50°C). Use Method B to force imine formation.
-
-
Ester Hydrolysis (Acid Formation):
-
Cause: Workup was too basic or reaction contained too much water/acid for too long.
-
Fix: Ensure solvents are anhydrous. Quench with buffered solution (phosphate buffer pH 7) instead of strong base.
-
-
Dialkylation (Over-reaction):
-
Cause: With aldehydes, the secondary amine product is more nucleophilic than the primary aniline.
-
Fix: Ensure the aniline is in slight excess (1.0 equiv) relative to the aldehyde (0.95 equiv), or use a bulky aldehyde. However, for anilines, dialkylation is generally slow due to electronic deactivation.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][9] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Gribble, G. W. (1998).[4] Sodium Triacetoxyborohydride.[2][4][5][6][9][10] Encyclopedia of Reagents for Organic Synthesis. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. merckmillipore.com [merckmillipore.com]
Preparation of kinase inhibitors using amino-phenylacetate scaffolds
Strategic Rationale: The Amino-Phenylacetate Scaffold
The amino-phenylacetate motif (specifically 2-aminophenylacetic acid and its esters) serves as the obligate biosynthetic and synthetic precursor to the Indolin-2-one (Oxindole) scaffold. This heterocycle is a "privileged structure" in medicinal chemistry, forming the core of blockbuster Type I and Type II kinase inhibitors such as Nintedanib (VEGFR/FGFR/PDGFR inhibitor) and Sunitinib (multi-targeted RTK inhibitor).
Why this scaffold?
-
Hinge Binding Mimicry: The lactam lactam-lactim tautomerism of the oxindole core (derived from the cyclization of amino-phenylacetate) presents a donor-acceptor motif (
donor, acceptor) that perfectly complements the adenine binding pocket of the kinase hinge region (typically interacting with the backbone of residues like Glu81 and Leu83 in CDK2 or equivalent residues in RTKs). -
Conformational Rigidity: Cyclizing the flexible amino-phenylacetate precursor into the bicyclic oxindole locks the phenyl ring and the amide bond into a planar conformation, reducing the entropic penalty of binding.
-
C3-Functionalization: The methylene group at position 3 (derived from the
-carbon of phenylacetate) is highly acidic ( ), allowing for facile Knoevenagel condensations to attach "tail" moieties that probe the hydrophobic specificity pocket.
Synthetic Strategy & Workflow
The synthesis hinges on two critical phases: (1) The Intramolecular Cyclization of the amino-phenylacetate precursor to form the oxindole core, and (2) The Knoevenagel Condensation to install the selectivity-determining side chain.
Visual Workflow: Retrosynthetic Pathway
Figure 1: Strategic workflow converting open-chain phenylacetate precursors into bioactive kinase inhibitors.
Detailed Experimental Protocols
Safety Warning: Reagents such as acetic anhydride, hydrazine, and piperidine are corrosive and toxic. All reactions must be performed in a certified chemical fume hood wearing appropriate PPE (nitrile gloves, lab coat, safety glasses).
Phase A: Synthesis of the Oxindole Core (6-Methoxycarbonyl-2-oxindole)
Target: To convert a substituted phenylacetate derivative into the indolinone core. This protocol uses a reductive cyclization approach, superior for scale-up compared to the Wolff rearrangement.
Reagents:
-
Methyl 4-chloro-3-nitrobenzoate (Starting Material)
-
Sodium Hydride (NaH, 60% dispersion)
-
Palladium on Carbon (10% Pd/C)[2]
-
Methanol (MeOH) / Acetic Acid (AcOH)
Step-by-Step Protocol:
-
Malonate Substitution (Nucleophilic Aromatic Substitution):
-
Suspend NaH (1.1 eq) in dry DMF at 0°C. Dropwise add dimethyl malonate (1.1 eq). Stir for 30 min.
-
Add Methyl 4-chloro-3-nitrobenzoate (1.0 eq) slowly.
-
Heat to 100°C for 4 hours. The solution will turn deep red/brown.
-
Quench: Pour into ice water/HCl. Extract with EtOAc. The product is the aryl-malonate intermediate.
-
-
Decarboxylation & Esterification (Formation of Phenylacetate):
-
Treat the crude aryl-malonate with 6M HCl under reflux for 6 hours (Decarboxylation to phenylacetic acid).
-
Re-esterify by refluxing in MeOH with catalytic
for 4 hours. -
Result:Methyl (2-nitro-4-methoxycarbonyl)phenylacetate .
-
-
Reductive Cyclization (The Critical Step):
-
Dissolve the nitro-phenylacetate (10 g) in glacial Acetic Acid (100 mL).
-
Add Iron powder (Fe, 5 eq) in portions at 60°C (Exothermic!).
-
Reflux for 2 hours. The reduction of
to is immediately followed by intramolecular attack on the ester to close the lactam ring. -
Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate. Pour into water.
-
Isolation: The 6-methoxycarbonyl-2-oxindole precipitates as a tan solid. Filter and wash with cold water.
-
Yield: Typically 75-85%.
-
Phase B: Knoevenagel Condensation (Inhibitor Assembly)
Target: Attachment of the pyrrole/aldehyde moiety to the C3 position of the oxindole.
Reagents:
-
6-Methoxycarbonyl-2-oxindole (from Phase A)
-
Target Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid)
-
Piperidine (Catalyst)[2]
-
Ethanol (EtOH)
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, suspend the Oxindole (1.0 eq) and the Target Aldehyde (1.1 eq) in Ethanol (10 volumes).
-
-
Catalysis:
-
Add Piperidine (0.1 eq).
-
-
Condensation:
-
Reflux the mixture at 78°C for 3-5 hours.
-
Observation: The reaction usually undergoes a color change (often yellow to bright orange/red) as the conjugated system extends.
-
-
Isolation:
-
Purification:
-
Recrystallize from EtOH/DMF if purity is <98%.
-
Quality Control & Data Validation
To ensure the "Trustworthiness" of this protocol, the following analytical benchmarks must be met.
Table 1: Analytical Specifications for 6-Methoxycarbonyl-substituted Indolinone Inhibitor
| Analytical Method | Parameter | Expected Result / Specification |
| HPLC | Purity (UV 254 nm) | > 98.5% (Area under curve) |
| 1H NMR (DMSO-d6) | Indole NH (s) | |
| 1H NMR (DMSO-d6) | Vinyl CH= (s) | |
| 1H NMR (DMSO-d6) | Ester -OCH3 (s) | |
| LC-MS (ESI+) | Mass Accuracy | |
| Appearance | Physical State | Bright yellow/orange crystalline solid |
Validation Check:
-
Self-Validating Step: In the NMR, the disappearance of the methylene singlet (
3.5-3.6 ppm) of the oxindole starting material and the appearance of the downfield vinyl proton ( 7.6+ ppm) confirms successful condensation.
Biological Context: Mechanism of Action
These inhibitors function as ATP-competitive Type I/II inhibitors . The oxindole scaffold occupies the adenine binding pocket, while the C3-substituent extends into the hydrophobic gatekeeper region.
Visual Pathway: Kinase Inhibition Signaling
Figure 2: Biological intervention point. The indolinone inhibitor competes with ATP at the RTK intracellular domain, halting the angiogenic cascade.
References
-
Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic."[4] Journal of Medicinal Chemistry, 58(3), 1053–1063. [Link]
-
Sun, L., et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific inhibitors of the VEGF receptor tyrosine kinase Flk-1." Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link]
-
Merali, C., et al. (2023). "An Efficient Approach Towards the Synthesis of Nintedanib." ResearchGate / ChemistrySelect. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(4-amino-3-methylphenyl)acetate
Executive Summary
You are attempting to purify Methyl 2-(4-amino-3-methylphenyl)acetate . This molecule presents a classic "push-pull" chromatographic challenge:
-
The Aniline (4-amino group): It is basic and capable of hydrogen bonding. It interacts strongly with the acidic silanol groups (
) on standard silica gel, leading to peak tailing (streaking) and co-elution. -
The Ester (Methyl acetate moiety): It is moderately polar but susceptible to hydrolysis if the column conditions become too acidic or if the residence time on the column is prolonged.
-
The Methyl Group (3-methyl): Provides slight steric protection but increases lipophilicity compared to the unsubstituted aniline.
This guide addresses the three most common failure modes: Tailing/Loss of Resolution , Co-elution with Precursors , and On-Column Decomposition .
Part 1: Troubleshooting & FAQs
Issue 1: "My product is streaking (tailing) across the column."
Q: Why is the spot on the TLC plate compact, but the column fractions are smeared? A: This is the "Silanol Effect." Standard silica gel is slightly acidic (pH ~5-6). The basic nitrogen lone pair on your aniline moiety forms reversible hydrogen bonds or ionic interactions with the silica's surface silanols. This drags the compound, causing it to elute over a wide volume rather than a tight band.
The Fix: Amine Deactivation (The "TEA" Method) You must neutralize the silica surface.[1]
-
Method A (Mobile Phase Additive): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.
-
Method B (Column Pre-treatment - Recommended): Flush the packed silica column with a solution of 5% TEA in Hexane (3 column volumes). Then, flush with pure Hexane until the eluent pH is neutral. This "caps" the most active silanol sites before your sample touches them.
Critical Warning: TEA is high-boiling and difficult to remove. If you use TEA, you must wash your collected fractions with saturated
or brine during workup, or rotovap at a slightly higher temperature/vacuum to ensure it does not contaminate your NMR.
Issue 2: "I cannot separate the product from the starting material."
Q: My starting material (likely the Nitro precursor) co-elutes with the Amine. A: If you synthesized this via reduction of Methyl 2-(3-methyl-4-nitrophenyl)acetate, the polarity difference should be distinct. Nitro compounds are significantly less polar than anilines.
Diagnostic Table: Relative Mobility (Rf) Solvent System: 30% Ethyl Acetate / 70% Hexane
| Compound | Predicted Rf | Behavior |
| Nitro Precursor | ~0.6 - 0.7 | Elutes first. Compact spot. |
| Target Aniline | ~0.3 - 0.4 | Elutes second. Prone to tailing. |
| Carboxylic Acid | < 0.1 | Stays at baseline (hydrolysis byproduct). |
The Fix: Gradient Elution Do not use an isocratic system.
-
Start: 5% EtOAc / 95% Hexane (Elutes non-polar impurities/Nitro compound).
-
Ramp: Increase to 40% EtOAc over 20 minutes.
-
Elute: The amine should elute cleanly once the polarity increases.
Issue 3: "The product turns brown on the column."
Q: My fractions look clear initially but darken within hours. A: Anilines are electron-rich and prone to oxidation, forming quinoid-like impurities (browning). Silica gel can catalyze this oxidation due to its high surface area and trapped oxygen.
The Fix: Speed & Inertness
-
Minimize Time: Do not leave the compound on the column overnight.
-
Protect from Light: Wrap the column in aluminum foil if the separation takes >2 hours.
-
Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can occasionally react with free amines or accelerate decomposition on silica. Stick to Hexane/Ethyl Acetate.[2]
Part 2: Visualizing the Mechanism
The following diagram illustrates the interaction causing the tailing and the chemical logic behind the purification workflow.
Figure 1: Mechanism of amine tailing on silica and the passivation effect of Triethylamine (TEA).
Part 3: The "Golden Standard" Protocol
Objective: Purify 1.0 g of crude Methyl 2-(4-amino-3-methylphenyl)acetate.
Materials
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase A: Hexanes (or Petroleum Ether).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Modifier: Triethylamine (TEA).[1]
Step-by-Step Workflow
-
Slurry Preparation (Crucial Step):
-
Sample Loading:
-
Dissolve the crude oil in a minimum amount of DCM (1-2 mL).
-
Dry Loading (Preferred): Add 2g of clean silica to the dissolved sample. Rotovap to dryness until you have a free-flowing powder. Pour this powder on top of the packed column. Why? This prevents solvent polarity shock and improves resolution.
-
-
Elution Gradient:
-
0-5 mins: 10% EtOAc / 90% Hexane (Flush non-polar grease).
-
5-20 mins: Linear gradient to 40% EtOAc / 60% Hexane.
-
Monitor: The nitro impurity (yellow) usually elutes first. The amine (often colorless or pale brown) follows. Use UV (254 nm) or Ninhydrin stain (turns red/purple) to visualize.
-
-
Fraction Collection:
-
Collect small fractions (10-15 mL).
-
Immediately spot fractions on TLC.
-
Pool pure fractions and rotovap. Do not heat the water bath >40°C to prevent ester hydrolysis or oxidation.
-
-
Storage:
-
Store the purified oil/solid under Nitrogen or Argon in the freezer (-20°C).
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link
-
Reich, H. J. (2017). Common Chromatographic Solvents and Rf Values. University of Wisconsin-Madison Chemistry. Link
- BenchChem Technical Support. (2025). Purifying Alkoxy Anilines by Column Chromatography.
Sources
Solving solubility issues with Methyl 2-(4-amino-3-methylphenyl)acetate
The following technical guide is structured as a Tier 3 Support Knowledge Base for Methyl 2-(4-amino-3-methylphenyl)acetate . It addresses the specific physicochemical challenges of this aniline-ester intermediate, focusing on solubility, stability, and handling.[1][2]
Case ID: SOL-MAMA-001 Status: Active Classification: Solubility & Stability Troubleshooting Compound Type: Lipophilic Aniline Ester[3]
Executive Summary: The "Aniline-Ester" Paradox
Methyl 2-(4-amino-3-methylphenyl)acetate presents a classic "Aniline-Ester" challenge in aqueous media.
-
The Aniline (Basic): The amino group (-NH₂) is a weak base (pKa ~4–5).[3] At neutral pH (7.4), it remains uncharged and hydrophobic, leading to precipitation.
-
The Ester (Labile): The methyl ester moiety (-COOCH₃) is susceptible to hydrolysis, especially in alkaline conditions or under prolonged aqueous exposure, converting your compound into the corresponding carboxylic acid (which often has different solubility and biological activity).
-
The Methyl Group: The additional methyl group at the 3-position increases lipophilicity compared to the unsubstituted aniline, further reducing water solubility.[3]
Immediate Action Required: Do not attempt to dissolve this compound directly in neutral aqueous buffers (PBS, media).[3] Follow the "Solvent System Decision Tree" below.
Diagnostic & Decision Support
Visual Troubleshooting Flowchart
Figure 1: Decision tree for diagnosing solubility and stability issues with Methyl 2-(4-amino-3-methylphenyl)acetate.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of High-Concentration Stock (Organic)
Best for: Long-term storage (frozen) and initial dissolution.[3]
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[3]
-
Why: The compound is highly soluble in dipolar aprotic solvents.[3]
-
-
Concentration: Prepare at 100 mM .
-
Calculation: Molecular Weight ≈ 179.22 g/mol .[3]
-
Recipe: Dissolve 17.9 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Protect from light.[3]
Protocol B: Preparation of Aqueous Working Solution (In Situ Salt Formation)
Best for: Animal dosing or high-concentration aqueous assays where DMSO is toxic.[3]
-
Principle: Convert the insoluble aniline base into the soluble anilinium hydrochloride salt.[3]
-
Step 1: Weigh the solid compound.
-
Step 2: Add 0.95 – 1.0 equivalents of 0.1 M HCl.
-
Caution: Do not add excess acid (pH < 2) for prolonged periods, as this accelerates ester hydrolysis.[3]
-
-
Step 3: Vortex until dissolved. The solution should be clear.
-
Step 4: Dilute immediately with water or saline to the desired volume.[3]
-
Note: Avoid phosphate buffers (PBS) initially, as they may buffer the pH back to neutral, causing the free base to precipitate.
-
Troubleshooting Hub (FAQ)
Issue 1: "I diluted my DMSO stock into PBS, and it turned cloudy immediately."
Diagnosis: "Crash-out" precipitation. Mechanism: When you dilute the DMSO stock (where the compound is solvated by DMSO) into PBS (pH 7.4), the water strips away the DMSO shell.[3] At pH 7.4, the aniline is unprotonated (neutral) and highly lipophilic.[3] It aggregates and precipitates.[3] Solution:
-
Lower the Concentration: Ensure your final concentration is below the solubility limit (likely < 100 µM in PBS).
-
Serial Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate dilution (e.g., 100 mM stock → 1 mM in 10% DMSO/Water → Final Assay).
-
Add Surfactant: If compatible with your assay, add 0.05% Tween-80 or dilute into serum-containing media (proteins like BSA bind and solubilize the compound).[3]
Issue 2: "My solution turned yellow/brown after sitting on the bench."
Diagnosis: Oxidative degradation.[3] Mechanism: Electron-rich anilines are prone to auto-oxidation in the presence of air, forming colored impurities (quinones/azo compounds).[3] Solution:
-
Fresh Prep: Always prepare working solutions immediately before use.[3]
-
Antioxidants: Add 1 mM Ascorbic Acid or DTT to the buffer if the assay permits.
-
Degassing: Use degassed buffers (sparged with Nitrogen/Argon).[3]
Issue 3: "LCMS shows a peak with Mass [M-14] or [M-32]?"
Diagnosis: Ester Hydrolysis (Saponification). Mechanism:
-
M-14 (Loss of CH₂? Unlikely): More likely M-14 represents the conversion of Methyl Ester (-OCH₃, mass 31) to Acid (-OH, mass 17).[3] Wait, the mass difference is 14 (CH₂).[3] Actually, hydrolysis is loss of -OCH3 (+31) and gain of -OH (+17), net loss of 14 Da.[3]
-
Result: You have converted your methyl ester into the free carboxylic acid: 2-(4-amino-3-methylphenyl)acetic acid. Solution:
-
Check pH: Ensure your buffer pH is < 8.[3]0. Esters hydrolyze rapidly in basic conditions.[3]
-
Temperature: Keep solutions on ice (4°C). Hydrolysis is temperature-dependent.[3]
-
Avoid Trap: Do not store the compound in methanol/water mixtures for long periods, as transesterification or hydrolysis can occur.[3]
Physicochemical Data Summary
| Property | Value / Description | Implication |
| Molecular Weight | ~179.22 g/mol | Calculation basis for molarity.[3] |
| Predicted pKa (Amine) | ~4.5 – 5.0 | Protonated (soluble) at pH < 4; Neutral (insoluble) at pH > 6.[3] |
| LogP (Octanol/Water) | ~1.5 – 2.0 (Est.)[3] | Moderately lipophilic.[3] Permeable to membranes.[3] |
| Solubility (Water, pH 7) | < 0.5 mg/mL | Practically insoluble without modification.[3] |
| Solubility (0.1 M HCl) | > 10 mg/mL | Highly soluble as the hydrochloride salt.[3] |
| Solubility (DMSO) | > 50 mg/mL | Excellent solvent for stock solutions.[3] |
References
-
PubChem Compound Summary: Methyl 2-(4-aminophenyl)acetate. (Analogous Structure).[3] National Center for Biotechnology Information.[3] Accessed February 17, 2026.[3] [Link] Grounding for general aniline-ester solubility and stability properties.[3]
-
Gaylord Chemical Company.[3][4] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.[3] [Link] Source for DMSO compatibility with aromatic amines.[3]
-
Solubility of Aniline Derivatives. Solubility of Things. [Link] General principles of aniline solubility vs. pH.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. An Electrochemical Study of Two Self-Dopable Water-Soluble Aniline Derivatives: Electrochemical Deposition of Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
Handling moisture sensitivity of Methyl 2-(4-amino-3-methylphenyl)acetate
Executive Summary: The Stability Paradox
Methyl 2-(4-amino-3-methylphenyl)acetate is a deceptive molecule.[1] To the novice, it appears to be a stable crystalline solid. To the experienced medicinal chemist, it represents a "dual-threat" substrate.[1] It possesses two reactive centers—a methyl ester prone to hydrolysis and an electron-rich aniline susceptible to oxidative degradation.[1]
While often labeled simply as "moisture sensitive," the reality is more nuanced. Moisture acts as a catalyst for a degradation cascade: it hydrolyzes the ester to the carboxylic acid while simultaneously facilitating the oxidation of the amine group, leading to colored impurities (azo/nitroso species) that lower coupling yields.
This guide moves beyond generic "store in a cool, dry place" advice. It provides a field-proven technical framework for maintaining the integrity of this critical intermediate.[1]
Part 1: The Mechanism of Failure
To handle this compound effectively, you must understand how it fails.
The Hydrolysis Vector (The Silent Killer)
Water attacks the carbonyl carbon of the methyl ester. In the presence of trace acids or bases (often present on glass surfaces or impurities), this reaction accelerates.
-
Reaction: Methyl ester +
Carboxylic Acid + Methanol.[1] -
Impact: The resulting acid often has different solubility and reactivity profiles, ruining stoichiometry in subsequent peptide couplings or amidations.
The Oxidation Vector (The Visible Killer)
The 3-methyl group on the phenyl ring pushes electron density into the amine (
-
Role of Water: Moisture acts as a medium that dissolves atmospheric oxygen and trace metal ions, accelerating the formation of "tarry" oxidation byproducts.
-
Visual Cue: The sample turns from off-white/beige to dark brown or purple.[1]
Part 2: Troubleshooting & FAQs
Q1: My sample has turned from a free-flowing powder into a sticky, clumped solid. Is it recoverable?
-
Diagnosis: This is classic hygroscopic failure.[1] The ester has likely partially hydrolyzed, generating methanol (solvent) and acid (sticky solid), or the compound has absorbed enough water to form a hydrate.
-
Immediate Action: Run a proton NMR (
H-NMR) in .-
Check: Look for the methyl ester singlet around 3.6–3.7 ppm .[1] If this peak has diminished and a new broad peak (acid proton) or methanol peak (3.49 ppm) appears, the sample is degraded.
-
-
Solution: If hydrolysis is <5%, recrystallize immediately from anhydrous ethanol/hexanes. If >10%, repurify via silica column chromatography or discard.[1]
Q2: I am seeing low yields in my amide coupling reaction (EDC/NHS or HATU).
-
Root Cause: Hydrolysis of your starting material means you are actually adding the acid version of the molecule, not the ester. The acid competes with your intended carboxylic acid partner for the coupling reagent, consuming it and generating side products.
-
Fix: Titrate your starting material or use an excess of the coupling partner.[1] Always use anhydrous solvents (THF, DMF) stored over molecular sieves (3Å or 4Å).[1]
Q3: Can I store this in a standard fridge?
-
Verdict: Only if secondary containment is used. Standard laboratory fridges have high humidity.[1]
-
Protocol: Place the vial inside a secondary jar containing a desiccant (Drierite or Silica Gel) and seal that jar before placing it in the fridge (-20°C is preferred over 4°C).
Part 3: Core Protocols
Protocol A: The "Dry Transfer" Technique
Use this when weighing out the compound for a reaction.
-
Equilibration: Remove the container from the freezer (-20°C) and let it warm to room temperature inside a desiccator for 30 minutes.
-
Why? Opening a cold vial in humid air causes immediate condensation on the solid, initiating hydrolysis.
-
-
Inert Blanket: If possible, flush the headspace of the stock bottle with Argon or Nitrogen immediately after opening.[1]
-
Speed: Weigh quickly. Do not leave the balance door open.
-
Reseal: Wrap the cap interface with Parafilm® or electrical tape immediately after use.[1]
Protocol B: Long-Term Storage (The "Fortress")
-
Temperature: -20°C (Freezer).
-
Atmosphere: Inert gas (Argon preferred due to density).[1]
-
Container: Amber glass (protects amine from light) with a Teflon-lined screw cap.[1]
-
Secondary Containment: Sealed bag with a desiccant pack or a rigid desiccator box.[1]
Protocol C: Quality Control (The "Truth" Test)
Before committing to a large-scale synthesis, validate the material.
| Method | Target Metric | Acceptance Criteria |
| HPLC | Purity | > 98% (Area under curve) |
| 1H-NMR | Methyl Ester Integrity | Singlet at ~3.6 ppm integrates to 3.0H relative to aromatic protons.[1] |
| Visual | Color | Off-white to pale beige.[1] (Dark brown = Reject).[1] |
| Karl Fischer | Water Content | < 0.5% w/w.[1] |
Part 4: Visualizing the Degradation Pathway
The following diagram illustrates the cascade of failure that occurs when moisture controls are ignored.
Figure 1: The dual degradation pathways triggered by moisture exposure.[1] Note that water enables both hydrolysis and accelerates oxidation.
Part 5: Handling Workflow
Follow this decision tree to ensure sample integrity during usage.
Figure 2: Operational workflow for retrieving and dispensing the compound to minimize moisture uptake.
References
-
Sigma-Aldrich. Methyl 2-(4-aminophenyl)acetate Product Information & Storage.[1] (Analogous compound handling). Retrieved from [1]
-
National Institutes of Health (PubChem). Methyl 2-(4-aminophenyl)acetate Compound Summary.[1] (Chemical properties and stability data). Retrieved from [1]
-
Combi-Blocks. Safety Data Sheet for Methyl 2-(4-(methylamino)phenyl)acetate. (Storage conditions for methyl/amino phenyl acetates). Retrieved from [1]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] (General protocols for Schlenk/Desiccator use). Retrieved from
Sources
Technical Support Center: Purification of Methyl 2-(4-amino-3-methylphenyl)acetate
[1]
Content ID: PUR-MAMPA-001 Last Updated: February 17, 2026 Target Analyte: Methyl 2-(4-amino-3-methylphenyl)acetate CAS: 103234-92-6 (Analogous/Generic Reference) Chemical Class: Aniline Derivative / Phenylacetic Ester[1]
Executive Summary & Molecule Profile
Welcome to the Purification Technical Support Center. This guide addresses the isolation and purification of Methyl 2-(4-amino-3-methylphenyl)acetate . As a bifunctional molecule containing an oxidatively labile aniline and a hydrolytically sensitive methyl ester , this compound presents a unique purification paradox: you must be aggressive enough to remove colored oxidation byproducts but gentle enough to preserve the ester moiety.[1]
Key Stability Constraints:
-
Oxidation Sensitivity: The electron-rich aniline ring (activated by the methyl group) is prone to aerial oxidation, forming colored azo/azoxy species and quinoid tars.[1]
-
Hydrolysis Sensitivity: The methyl ester is susceptible to hydrolysis under strongly basic conditions or prolonged exposure to aqueous acids.
Troubleshooting Guide (Diagnostic Q&A)
Identify your specific issue below to find the correct remediation protocol.
Q1: My crude product is a dark brown/red oil or solid, but it should be off-white. How do I remove the color?
Diagnosis: This is classic aniline oxidation. Even trace amounts of quinoid impurities can intensely color the bulk material. Solution:
-
Activated Carbon Treatment: Dissolve the crude in a minimum amount of hot ethyl acetate or ethanol. Add activated charcoal (10-20% w/w), reflux for 15 minutes, and filter through a Celite pad while hot.
-
Prevention: Store the purified amine under inert atmosphere (Argon/Nitrogen) and away from light.
Q2: TLC shows a spot corresponding to the starting nitro compound (Methyl 2-(4-nitro-3-methylphenyl)acetate).[1] How do I separate it?
Diagnosis: Incomplete reduction. The nitro precursor is non-basic, whereas your product is basic.[1] Solution: Use Protocol A (Chemoselective Acid-Base Extraction) .[1]
-
The product (amine) will protonate and move to the aqueous acid layer.[1][2]
-
The nitro impurity (neutral) will remain in the organic layer.[1]
-
Warning: Perform this quickly and at low temperatures to avoid hydrolyzing the ester.
Q3: I see a new impurity appearing after acid/base workup (carboxylic acid derivative).
Diagnosis: You likely hydrolyzed the ester. This happens if the pH excursion was too extreme or the contact time with the aqueous base was too long. Solution:
-
Use milder bases (saturated NaHCO₃ or Na₂CO₃) instead of NaOH/KOH during the neutralization step.[1]
-
Keep all aqueous phases on ice (
).[1] -
Extract immediately; do not let the biphasic mixture stir overnight.
Q4: The product refuses to crystallize and remains an oil.
Diagnosis: Impurities (solvent residues or side products) are depressing the melting point.[1] Solution:
-
Trituration: Add cold hexanes or pentane to the oil and scratch the flask walls with a glass rod to induce nucleation.
-
Seeding: If you have a single crystal from a previous batch, add it.[1]
-
Solvent Switch: Try a mixed-solvent recrystallization using Toluene/Heptane or EtOAc/Hexanes (See Protocol B ).[1]
Decision Matrix & Workflow
The following diagram outlines the logical decision process for selecting the correct purification method based on the impurity profile.
Figure 1: Purification Strategy Decision Tree. Select the pathway based on the primary impurity detected.
Detailed Technical Protocols
Protocol A: Chemoselective Acid-Base Extraction
Best for removing non-basic impurities (starting nitro compounds, neutral side products) without damaging the ester.[1]
Reagents:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Acid: 1M HCl (Do not use concentrated acid).[1]
-
Base: Saturated NaHCO₃ solution or 2M NaOH (use NaOH only if NaHCO₃ is insufficient, and keep very cold).[1]
Step-by-Step:
-
Dissolution: Dissolve the crude residue in EtOAc (approx. 10 mL per gram of crude).
-
Acid Extraction (The Critical Step):
-
Washing: Briefly wash the combined acidic aqueous layers with fresh EtOAc to remove entrained neutral organics.
-
Basification (Recovery):
-
Cool the aqueous acidic solution to
in an ice bath. -
Slowly add saturated NaHCO₃ or 2M NaOH with stirring until pH
9-10. -
Caution: Do not overshoot pH or let it warm up, or the methyl ester will hydrolyze.[1]
-
-
Re-extraction: Immediately extract the cloudy aqueous mixture with EtOAc (
).[1] -
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: Recrystallization & Decolorization
Best for final polishing and removing colored oxidation products.
Solvent Systems:
-
Primary Choice: Ethanol/Water (mixed).[1]
-
Alternative: Toluene/Heptane (good for removing non-polar impurities).[1]
Step-by-Step:
-
Dissolution: Place crude solid in a flask with a stir bar. Add the primary solvent (e.g., Ethanol) and heat to near-reflux.[1] Add just enough solvent to dissolve the solid.
-
Decolorization:
-
Remove from heat source.
-
Add Activated Carbon (10-20 wt% of crude mass).[1]
-
Safety: Do not add carbon to a boiling solution; it will boil over.
-
Return to heat and reflux for 5-10 minutes.
-
-
Hot Filtration:
-
Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel to remove the carbon.
-
-
Crystallization:
-
Collection: Filter the crystals and wash with cold anti-solvent.
Mechanistic Visualization
The following diagram illustrates the chemical species distribution during Protocol A.
Figure 2: Phase distribution during acid workup.[1] The amine product selectively partitions into the aqueous phase.[1][2]
References & Authority
-
BenchChem Technical Support. Purification of Halogenated Aniline Compounds. (General protocols for aniline handling and decolorization). [1]
-
Organic Syntheses. Methyl 2-(2-acetylphenyl)acetate. (Provides context on phenylacetic ester stability and handling).
-
Biotage. How can I remove color from my reaction product? (Detailed guide on removing oxidized aniline impurities using flash chromatography and carbon).
-
National Institutes of Health (PMC). Remedial Technologies for Aniline and Aniline Derivatives. (Discusses adsorption techniques for anilines).
-
Bond University. Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester. (Educational resource on Fischer esterification and aniline purification).[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Validation & Comparative
FTIR absorption bands for Methyl 2-(4-amino-3-methylphenyl)acetate
This guide provides a technical analysis of the FTIR absorption profile for Methyl 2-(4-amino-3-methylphenyl)acetate , specifically designed for researchers monitoring its synthesis or assessing purity.
Executive Summary & Molecule Profile
Methyl 2-(4-amino-3-methylphenyl)acetate is a bifunctional aromatic intermediate often used in the synthesis of indolinones and pharmaceutical active ingredients (APIs). Its infrared spectrum is defined by the coexistence of a primary aromatic amine and an aliphatic ester .
For drug development professionals, FTIR is the most rapid method to validate two critical synthetic transformations:
-
Esterification: Conversion of the carboxylic acid precursor to the methyl ester.
-
Reduction: Conversion of the nitro precursor to the primary amine.
Chemical Structure & Functional Groups[1][2][3][4][5][6][7][8]
-
Core: 1,3,4-trisubstituted Benzene ring.
-
Key Functional Group A (Target): Primary Amine (
) at position 4. -
Key Functional Group B (Stable): Methyl Ester (
) via a methylene bridge. -
Substituent: Methyl group (
) at position 3 (ortho to amine).
Comparative Analysis: Reaction Monitoring
The value of FTIR lies in distinguishing the target molecule from its precursors. The following comparison highlights the specific spectral shifts that confirm reaction success.
Scenario A: Monitoring Reduction (Nitro Amine)
Context: Synthesizing the target from Methyl 2-(4-nitro-3-methylphenyl)acetate .
| Feature | Precursor (Nitro) | Target (Amino) | Spectral Event |
| 3300-3500 cm⁻¹ | Absent | Doublet (Weak/Med) | Appearance of N-H stretching (Sym & Asym).[1] |
| 1520-1550 cm⁻¹ | Strong Band (NO₂ Asym) | Absent | Disappearance confirms reduction of nitro group. |
| 1340-1360 cm⁻¹ | Strong Band (NO₂ Sym) | Absent | Disappearance confirms reduction of nitro group. |
| 1620-1650 cm⁻¹ | Weak/Absent | Medium Band | Appearance of N-H scissoring (Amine II band). |
Scenario B: Monitoring Esterification (Acid Ester)
Context: Synthesizing the target from 2-(4-amino-3-methylphenyl)acetic acid .
| Feature | Precursor (Acid) | Target (Ester) | Spectral Event |
| Carbonyl (C=O) | ~1700-1725 cm⁻¹ (Broad) | 1735-1750 cm⁻¹ (Sharp) | Blue Shift (+20-30 cm⁻¹) due to loss of H-bonding. |
| Hydroxyl (O-H) | 2500-3300 cm⁻¹ (Very Broad) | Absent | Disappearance of the "carboxylic acid beard." |
| C-O Stretch | ~1210-1320 cm⁻¹ | 1150-1300 cm⁻¹ (Distinct) | Pattern change in fingerprint region (C-O-C). |
Detailed Band Assignment Table
The following data represents the characteristic absorption bands for Methyl 2-(4-amino-3-methylphenyl)acetate .
| Frequency (cm⁻¹) | Intensity | Vibration Mode | Structural Assignment |
| 3420 - 3450 | Medium | Primary Aromatic Amine | |
| 3340 - 3360 | Medium | Primary Aromatic Amine | |
| 2950 - 2850 | Weak/Med | Methyl group (Ar- | |
| 1735 - 1745 | Strong | Methyl Ester (Key ID Peak) | |
| 1620 - 1630 | Medium | Primary Amine | |
| 1580 - 1600 | Variable | Aromatic Ring (Benzene skeletal) | |
| 1500 - 1515 | Strong | Aromatic Ring (Mixed mode) | |
| 1200 - 1250 | Strong | Ester linkage (Acetate specific) | |
| 1030 - 1050 | Medium | Ester methoxy group | |
| 800 - 850 | Strong | 1,2,4-Trisubstituted Benzene (Wagging) |
Technical Note: The presence of the methyl group at position 3 may cause a slight steric shift in the amine bands compared to a non-substituted aniline, but the doublet pattern in the 3300-3500 cm⁻¹ region remains the definitive diagnostic for the primary amine.
Experimental Protocol: ATR-FTIR
For solid or oil intermediates like this phenylacetate derivative, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to speed and lack of moisture interference (which can obscure the Amine N-H region).
Workflow
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the background spectrum shows flat baselines at 3400 cm⁻¹ (moisture) and 2350 cm⁻¹ (CO₂).
-
Sample Loading:
-
If Solid: Place ~2-5 mg of sample on the crystal center. Apply high pressure using the anvil clamp to ensure intimate contact.
-
If Oil: Place 1 drop on the crystal. No pressure clamp is usually needed, but a cover may prevent evaporation.
-
-
Acquisition Parameters:
-
Validation Check:
-
Verify the 1740 cm⁻¹ peak is not saturated (Absorbance < 1.5).
-
Check for residual solvent peaks (e.g., Ethyl Acetate at 1740 cm⁻¹ can overlap; look for solvent specific bands if the product was recrystallized).
-
Synthesis Monitoring Logic (Visualization)
The following diagram illustrates the decision logic for monitoring the synthesis of Methyl 2-(4-amino-3-methylphenyl)acetate from its nitro precursor.
Caption: Logic flow for validating the reduction of the nitro group to the amino group using FTIR spectral markers.
References
-
Sigma-Aldrich. Methyl 2-(4-aminophenyl)acetate Product Specification & Spectral Data. Retrieved from .
-
National Institute of Standards and Technology (NIST). Standard Reference Data: Infrared Spectra of Phenylacetate Derivatives. NIST Chemistry WebBook. Retrieved from .
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for Amine/Ester group frequency assignments).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Retrieved from .
-
BenchChem. Comparative Guide to FT-IR Spectra of Esterification Reactions. Retrieved from .
Sources
A Comparative Analysis for Drug Development Professionals: Methyl 2-(4-amino-3-methylphenyl)acetate vs. its Ethyl Ester Analog
An In-Depth Technical Guide to Physicochemical Properties, Synthesis, and Potential Performance as Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the ultimate efficacy of a drug candidate. The aminophenylacetate scaffold is a key structural motif in a variety of pharmacologically active compounds. This guide provides a detailed comparison of two closely related intermediates: Methyl 2-(4-amino-3-methylphenyl)acetate and its ethyl ester analog. For researchers and scientists in drug development, understanding the nuanced differences between these two molecules is paramount for informed decision-making in synthetic strategy and prodrug design.
This guide will delve into a comparative analysis of their physicochemical properties, outline detailed synthetic protocols, and discuss the potential implications of the choice between a methyl and an ethyl ester on reaction kinetics, yield, and biological performance.
I. Comparative Physicochemical Properties
The seemingly minor difference of a single methylene group between the methyl and ethyl esters can lead to notable variations in their physical and chemical characteristics. These differences can influence their solubility, reactivity, and pharmacokinetic profiles when incorporated into a larger molecule.
| Property | Methyl 2-(4-amino-3-methylphenyl)acetate | Ethyl 2-(4-amino-3-methylphenyl)acetate (Predicted) | Rationale for Prediction |
| Molecular Weight | 179.22 g/mol | 193.25 g/mol | Addition of a CH₂ group. |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₁H₁₅NO₂ | Addition of a CH₂ group. |
| Boiling Point | Not available | Higher than the methyl ester | Increased molecular weight and van der Waals forces. |
| Density | Not available | Likely similar to the methyl ester | Minimal change in molecular volume relative to mass. |
| Solubility | Soluble in organic solvents. | Expected to have slightly higher lipophilicity and lower aqueous solubility. | The additional ethyl group increases the nonpolar character. |
| Hydrolysis Rate | Generally faster than the ethyl ester. | Generally slower than the methyl ester.[1][2] | Steric hindrance from the larger ethyl group can slow the rate of nucleophilic attack at the carbonyl carbon.[3] |
II. Synthesis and Experimental Protocols
The synthesis of these aminophenylacetate esters typically involves a two-step process: esterification of the corresponding phenylacetic acid and reduction of a nitro group to an amine. The following protocols are based on established methods for similar compounds and provide a framework for their laboratory-scale preparation.
A. Synthesis of Methyl 2-(4-amino-3-methylphenyl)acetate
A common route to this compound involves the reduction of a nitro-substituted precursor.
Workflow for the Synthesis of Methyl 2-(4-amino-3-methylphenyl)acetate
Caption: Synthetic workflow for Methyl 2-(4-amino-3-methylphenyl)acetate.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve Methyl 2-(3-methyl-4-nitrophenyl)acetate in methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
B. Synthesis of Ethyl 2-(4-amino-3-methylphenyl)acetate
The synthesis of the ethyl ester analog follows a similar reduction strategy. The starting material, Ethyl 2-(3-methyl-4-nitrophenyl)acetate, can be prepared by Fischer esterification of 2-(3-methyl-4-nitrophenyl)acetic acid with ethanol in the presence of a catalytic amount of strong acid.
Workflow for the Synthesis of Ethyl 2-(4-amino-3-methylphenyl)acetate
Caption: Synthetic workflow for Ethyl 2-(4-amino-3-methylphenyl)acetate.
Experimental Protocol (Adapted from a similar synthesis[4]):
-
Reaction Setup: To a round-bottom flask, add Ethyl 2-(3-methyl-4-nitrophenyl)acetate and a mixture of ethanol and water.
-
Reducing Agent: Add iron powder and ammonium chloride to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, filter the hot mixture to remove the iron salts.
-
Extraction: Extract the filtrate with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
III. Comparative Performance and Applications in Drug Development
The choice between the methyl and ethyl ester can have significant implications for both the synthetic process and the biological properties of a final drug candidate.
A. Synthetic Considerations
-
Reaction Kinetics: The esterification to produce the ethyl ester may be slightly slower than for the methyl ester due to the increased steric bulk of ethanol.
-
Yield and Purity: With optimized reaction conditions, both syntheses can be expected to produce good to excellent yields. The choice of purification method will depend on the impurity profile of the crude product.
-
Solvent and Reagent Choice: The use of methanol or ethanol as both a reactant and a solvent in the respective syntheses is a common and efficient strategy.
B. Implications for Biological Activity and Prodrug Design
In many instances, esters like Methyl and Ethyl 2-(4-amino-3-methylphenyl)acetate serve as intermediates that are further modified. However, when the ester group is part of the final active pharmaceutical ingredient (API) or a prodrug, the choice between methyl and ethyl becomes more critical.
-
Prodrug Strategy: Esters are frequently employed as prodrugs to enhance the lipophilicity and cell membrane permeability of a parent drug.[5] The ethyl ester, being slightly more lipophilic, may offer improved absorption characteristics.
-
Metabolic Stability: The rate of in vivo hydrolysis of the ester bond can be a key determinant of a drug's pharmacokinetic profile. Generally, ethyl esters are hydrolyzed more slowly than methyl esters due to greater steric hindrance around the carbonyl group.[1] This can lead to a longer duration of action for an ethyl ester-containing drug.
-
Biological Activity: The nature of the ester group can sometimes directly influence the binding affinity of a molecule to its biological target. While a definitive statement for this specific scaffold requires experimental data, it is a factor to consider in a lead optimization campaign. The introduction of a methyl group can sometimes lead to a significant increase in biological activity, a phenomenon known as the "magic methyl" effect.[6]
IV. Conclusion
Both Methyl 2-(4-amino-3-methylphenyl)acetate and its ethyl ester analog are valuable intermediates in pharmaceutical synthesis. The choice between them is not arbitrary and should be guided by a thorough consideration of their physicochemical properties, the specifics of the synthetic route, and the desired pharmacokinetic and pharmacodynamic profile of the final drug candidate.
The methyl ester offers the advantages of a lower molecular weight and potentially faster reaction kinetics. In contrast, the ethyl ester provides a slight increase in lipophilicity and is expected to have greater metabolic stability, which could be advantageous in designing a prodrug with a longer duration of action.
Ultimately, the optimal choice will depend on the specific goals of the drug development program. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision based on scientific principles and strategic considerations.
V. References
-
Antitumor and cytogenetic effects of esteric (ASE) and amidic (ASA) steroidal derivative of p-bis (2-chloroethyl) amino phenylacetic acid (CAPA). A comparative study. PubMed. Available from: [Link]
-
Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. An-Najah Repository. Available from: [Link]
-
Methyl 2-[[amino-(3-methylphenyl)methylidene]amino]acetate | C11H14N2O2 | CID 11033479. PubChem. Available from: [Link]
-
Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. PubMed. Available from: [Link]
-
Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Pearson. Available from: [Link]
-
Aminophenylacetic Acid Research Articles - Page 1. R Discovery. Available from: [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available from: [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Nature. Available from: [Link]
-
Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Indian Academy of Sciences. Available from: [Link]
-
Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. Available from: [Link]
-
Synthesis of methyl phenylacetate. PrepChem.com. Available from: [Link]
-
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. PMC. Available from: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
A Review: Synthesis And Docking Study of Biologically Active Esters. Asian Journal of Pharmaceutical Technology and Innovation. Available from: [Link]
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. ResearchGate. Available from: [Link]
-
Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate. Chemsrc. Available from: [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. Available from: [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Semantic Scholar. Available from: [Link]
-
Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. MDPI. Available from: [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. PMC. Available from: [Link]
-
methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure. Available from: [Link]
-
Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. Google Patents. Available from:
-
Synthesis of ethyl 2-(4-acetylaminophenyl)propionate. PrepChem.com. Available from: [Link]
-
Amino Acids in the Development of Prodrugs. MDPI. Available from: [Link]
-
Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. Bahtera Adi Jaya. Available from: [Link]
-
Magic Methyl Effects in Drug Design. Juniper Publishers. Available from: [Link]
-
Physical properties of ethyl acetate. ResearchGate. Available from: [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. Available from: [Link]
Sources
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl ... | Study Prep in Pearson+ [pearson.com]
- 4. mdpi.com [mdpi.com]
- 5. Amino Acids in the Development of Prodrugs | MDPI [mdpi.com]
- 6. juniperpublishers.com [juniperpublishers.com]
A Guide to Structural Validation: A Comparative Analysis Centered on ¹³C NMR of Methyl 2-(4-amino-3-methylphenyl)acetate
In the landscape of drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research, clinical trials, and regulatory submissions are built.[1][2] An error in structural assignment can lead to wasted resources, derailed programs, and significant delays.[1] This guide provides an in-depth, practical comparison of key analytical techniques for structural elucidation, using Methyl 2-(4-amino-3-methylphenyl)acetate—a common intermediate in pharmaceutical synthesis—as a case study. Our primary focus will be on Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, a powerful tool that provides a direct map of the carbon skeleton of a molecule.[3][4][5]
We will explore the causality behind experimental choices, establish a self-validating system through the integration of multiple analytical techniques, and ground our discussion in authoritative protocols.
Part 1: The Cornerstone of Analysis: ¹³C NMR Spectroscopy
¹³C NMR spectroscopy is unparalleled in its ability to determine the number of non-equivalent carbon atoms within a molecule and provide rich information about their electronic environment.[6] Unlike ¹H NMR, ¹³C spectra are typically acquired with proton decoupling, which collapses the carbon-proton coupling and results in a spectrum where each unique carbon atom appears as a single sharp line.[7] This simplifies the spectrum and allows for a direct count of the distinct carbon environments.[6]
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The quality of an NMR spectrum is profoundly affected by the sample preparation. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural validation.
Objective: To acquire a quantitative-quality, proton-decoupled ¹³C NMR spectrum of Methyl 2-(4-amino-3-methylphenyl)acetate.
Methodology:
-
Sample Preparation:
-
Analyte Quantity: Weigh approximately 50-100 mg of the synthesized Methyl 2-(4-amino-3-methylphenyl)acetate.[8] While modern instruments can obtain spectra on much less material, this quantity ensures a strong signal-to-noise ratio can be achieved in a reasonable timeframe, which is crucial given the low natural abundance and sensitivity of the ¹³C nucleus.[9][10]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm.[11] The use of a deuterated solvent is critical as it prevents the large signal from protonated solvent molecules from overwhelming the analyte signals and provides the deuterium lock signal required by the spectrometer for field stability.[8]
-
Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool. Filter the sample solution directly into a clean, dry 5 mm NMR tube.[12] This step is non-negotiable; it removes any particulate matter which would otherwise disrupt the magnetic field homogeneity, leading to broadened spectral lines and a loss of resolution.
-
Tube & Cap Hygiene: Ensure the NMR tube and cap are meticulously clean. Rinse with acetone and dry with a stream of nitrogen. Do not dry tubes in a hot oven, as this can be ineffective at removing solvent vapors which may appear as contaminants in the spectrum.
-
-
Instrument & Acquisition Parameters:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended.
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., zgdc30) is often a good starting point. This provides a good compromise between signal intensity and experiment time.[7]
-
Acquisition Time (AQ): Set to 1.0 - 2.0 seconds. This parameter determines the digital resolution of the spectrum.
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds. This is the time allowed for the carbon nuclei to return to thermal equilibrium before the next pulse. Quaternary carbons (those with no attached protons) often have much longer relaxation times. A sufficient D1 delay is crucial for obtaining spectra where peak intensities are more representative of the carbon stoichiometry.[7]
-
Number of Scans (NS): Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio. The signal-to-noise improves with the square root of the number of scans.[13]
-
Spectral Width (SW): A range of 0 to 220 ppm is standard for ¹³C NMR and will encompass nearly all carbon environments in typical organic molecules.[6][14][15]
-
Predicted ¹³C NMR Data and Structural Assignment
Based on established chemical shift ranges for similar functional groups, we can predict the ¹³C NMR spectrum for Methyl 2-(4-amino-3-methylphenyl)acetate.[16][17][18] The molecule has 10 carbon atoms, all in unique chemical environments, and thus should exhibit 10 distinct signals in the proton-decoupled spectrum.
Diagram: Structure of Methyl 2-(4-amino-3-methylphenyl)acetate
Caption: Structure of the target molecule with carbons numbered for NMR assignment.
Table 1: Predicted ¹³C NMR Chemical Shifts for Methyl 2-(4-amino-3-methylphenyl)acetate
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C8 | Ester Carbonyl (C=O) | 171 - 173 | Typical range for ester carbonyls.[15][16] |
| C4 | Aromatic C-NH₂ | 144 - 146 | Aromatic carbon attached to an electron-donating amino group is deshielded. |
| C2, C6 | Aromatic C-H | 129 - 131 | Standard range for unsubstituted aromatic carbons.[16] |
| C3 | Aromatic C-CH₃ | 127 - 129 | Aromatic carbon bearing an alkyl group. |
| C5 | Aromatic C-CH₂ | 124 - 126 | Aromatic carbon attached to the acetate side chain. |
| C1 | Aromatic Quaternary (C-C) | 122 - 124 | Quaternary aromatic carbon, often has a lower intensity signal. |
| C9 | Methoxy O-CH₃ | 51 - 53 | Carbon attached to the electronegative ester oxygen.[19] |
| C7 | Benzylic CH₂ | 40 - 42 | sp³ carbon adjacent to an aromatic ring.[20][21][22] |
| C10 | Methyl (Ar-CH₃) | 19 - 21 | sp³ carbon of the methyl group on the aromatic ring. |
Part 2: A Comparative Framework for Structural Elucidation
While ¹³C NMR provides the carbon backbone, a truly validated structure requires corroborating evidence from orthogonal analytical techniques.[23] This multi-faceted approach ensures that all aspects of the molecular structure are consistent across different physical measurement principles.
Alternative and Complementary Techniques
1. Proton (¹H) NMR Spectroscopy:
-
Role: Provides information on the number and type of hydrogen environments, their relative numbers (via integration), and their connectivity to neighboring protons (via spin-spin splitting).[24] It is highly sensitive and requires less sample than ¹³C NMR.[12]
-
Expected Data:
| Protons | Predicted Shift (δ, ppm) | Integration | Multiplicity |
| Aromatic (3H) | 6.6 - 7.2 | 3H | Multiplets (m) |
| NH₂ (2H) | ~3.6 (broad) | 2H | Broad Singlet (br s) |
| O-CH₃ (3H) | 3.6 - 3.7 | 3H | Singlet (s) |
| Ar-CH₂ (2H) | 3.5 - 3.6 | 2H | Singlet (s) |
| Ar-CH₃ (3H) | 2.1 - 2.3 | 3H | Singlet (s) |
2. Mass Spectrometry (MS):
-
Role: Determines the precise molecular weight of the compound, providing its elemental formula. Fragmentation patterns can offer clues about the molecule's substructures.[24][25]
-
Expected Data: The molecular formula is C₁₀H₁₃NO₂. The calculated monoisotopic mass is 179.0946 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M+H]⁺) at m/z 180.1025.
3. Infrared (IR) Spectroscopy:
-
Role: Identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies.[24][25] It is a rapid and non-destructive technique.
-
Expected Data:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretch | 3300 - 3500 (two bands) |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-O (Ester) | Stretch | 1000 - 1300 |
Objective Comparison of Techniques
| Feature | ¹³C NMR Spectroscopy | ¹H NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Primary Information | Carbon skeleton, number of unique carbons | Proton environments, connectivity | Molecular weight, elemental formula | Presence of functional groups |
| Sensitivity | Low | High | Very High | Moderate |
| Typical Sample Amount | 20-100 mg | 1-10 mg | < 1 mg | 1-10 mg |
| Experiment Time | 30 mins - several hours | < 15 mins | < 5 mins | < 5 mins |
| Key Advantage | Direct observation of the carbon backbone | High resolution and detailed connectivity data | Unambiguous molecular formula | Fast and simple functional group identification |
| Key Limitation | Low sensitivity, long acquisition times | Complex splitting can be hard to interpret | Isomers are often indistinguishable | Provides no information on atom connectivity |
Part 3: The Self-Validating System: Integrating the Data
The ultimate confidence in a structure comes not from a single piece of data, but from the seamless convergence of all analytical results.[23][26] Each technique validates the others, creating a robust and defensible structural assignment.
Diagram: Integrated Workflow for Structural Validation
Caption: Workflow showing the integration of multiple analytical techniques.
Causality in Validation:
-
The molecular formula C₁₀H₁₃NO₂ derived from high-resolution MS is the foundational hypothesis.
-
¹H and ¹³C NMR must account for every atom in this formula. The presence of 10 carbon signals and 13 protons (by integration) confirms the atomic count.
-
The IR spectrum must show vibrations for the functional groups implied by the NMR data. The C=O stretch (~1740 cm⁻¹) validates the ester group seen in the ¹³C spectrum (~172 ppm), and the N-H stretches (~3400 cm⁻¹) confirm the amine.
-
The chemical shifts in both ¹H and ¹³C NMR must be consistent with these functional groups and their relative positions. For instance, the downfield shift of the CH₂ protons (~3.5 ppm) and carbon (~41 ppm) is a direct consequence of their proximity to the aromatic ring, a fact that is cross-validated by the aromatic signals themselves.
When the data from every technique logically interlocks and points to a single, consistent structure, we achieve a state of self-validation. This rigorous, multi-pronged approach is the standard expected by regulatory agencies and the scientific community for the definitive structural elucidation of pharmaceutical compounds.[27][28]
References
-
Supporting Information. (n.d.). American Chemical Society. Retrieved from [Link]
-
Larive, C. K. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Cady, S. D. (2013, March 19). NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
-
ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
-
Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]
-
Quora. (2020, November 23). Which one is better for an analytical technique, NMR or IR? Why? Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
Technology Networks. (2025, June 30). Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. Retrieved from [Link]
-
ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]
-
Williams, A. J., et al. (2015, June 19). The Chemical Validation and Standardization Platform (CVSP): large-scale automated validation of chemical structure datasets. Journal of Cheminformatics. Retrieved from [Link]
-
University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]
-
Creative Biostructure. (2025, February 20). Difference Between UV, IR, and NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
LS Academy. (2025, October 24). Regulatory Affairs Checklist: Essential Documents for Submission. Retrieved from [Link]
-
Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]
-
Matrix Education. (n.d.). Analysing Structure of Organic Compounds Using Carbon-13 NMR Spectroscopy. Retrieved from [Link]
-
EPFL. (n.d.). 13C NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Ripp, S. L. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Retrieved from [Link]
-
Reed Tech. (2023, July 25). FDA has Updated eCTD Guidance to Recommend Structure-Data Files. Retrieved from [Link]
-
University of Maryland, Baltimore County. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
-
Supporting information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Carlomagno, T., et al. (2025, May 31). NMR-driven structure-based drug discovery by unveiling molecular interactions. Nature. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum Phenyl acetic acid (18). Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
-
Bruker. (2018, September 20). 1D Acquisition. Retrieved from [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
ACS Publications. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. Retrieved from [Link]
-
Allery Chemistry. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Predicting C-13 NMR spectra by DFT calculations. Retrieved from [Link]
-
Dale, J. A., & Mosher, H. S. (n.d.). Nuclear magnetic resonance nonequivalence of diastereomeric esters of .alpha.-substituted phenylacetic acids for the determination of stereochemical purity. Journal of the American Chemical Society. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) 1 H and (B) 13 C NMR spectra of o-methylphenyl acetate (a) before... Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Le Bret, C. (2000). A general 13C NMR spectrum predictor using data mining techniques. SAR and QSAR in Environmental Research. Retrieved from [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. lsacademy.com [lsacademy.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. cif.iastate.edu [cif.iastate.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. research.reading.ac.uk [research.reading.ac.uk]
- 13. epfl.ch [epfl.ch]
- 14. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
- 15. youtube.com [youtube.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. Methyl acetate(79-20-9) 13C NMR [m.chemicalbook.com]
- 20. Phenylacetic acid isobutyl ester(102-13-6) 13C NMR spectrum [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 25. lehigh.edu [lehigh.edu]
- 26. quora.com [quora.com]
- 27. The Chemical Validation and Standardization Platform (CVSP): large-scale automated validation of chemical structure datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. fda.gov [fda.gov]
A Comparative Guide to the UV-Vis Absorption Properties of Methyl 2-(4-amino-3-methylphenyl)acetate
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of Methyl 2-(4-amino-3-methylphenyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its spectroscopic behavior, offering a comparative analysis with structurally related compounds. Our approach is grounded in fundamental principles of spectroscopy and supported by experimental data and established literature to ensure scientific integrity and practical applicability.
Introduction: The Significance of UV-Vis Spectroscopy in Molecular Characterization
UV-Vis spectroscopy is a fundamental analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1] This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, the most significant electronic transitions are typically π → π* and n → π*. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, are characteristic of a molecule's structure.
The Beer-Lambert law is the cornerstone of quantitative UV-Vis spectroscopy, establishing a linear relationship between absorbance, concentration, and the path length of the light through the sample.[2] This relationship is expressed as A = εlc, where A is absorbance, ε is the molar absorptivity, l is the path length, and c is the concentration.[2]
The structure of Methyl 2-(4-amino-3-methylphenyl)acetate, featuring a substituted aniline core, suggests characteristic UV-Vis absorption bands. The amino and methyl groups on the phenyl ring, along with the methyl acetate moiety, are expected to influence the position and intensity of these bands. This guide will explore these influences in detail.
Structural Elucidation and Predicted UV-Vis Absorption Profile
The UV-Vis spectrum of an aromatic compound is significantly influenced by the nature and position of substituents on the benzene ring. For Methyl 2-(4-amino-3-methylphenyl)acetate, we can dissect the molecule into its constituent chromophores and auxochromes to predict its absorption characteristics.
-
The Benzene Chromophore : Benzene itself exhibits two primary absorption bands in the UV region: a strong E2-band around 204 nm and a weaker, fine-structured B-band around 254 nm. These are due to π → π* transitions.
-
The Aniline Moiety (Auxochrome and Chromophore) : The amino group (-NH2) is a powerful auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom can delocalize into the benzene ring, extending the conjugated system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the benzene B-band. Aniline, for instance, shows a primary absorption band around 230 nm and a secondary band around 280 nm.[3]
-
The Methyl Group (Auxochrome) : The methyl group (-CH3) is a weak auxochrome that causes a small bathochromic shift due to hyperconjugation. Toluene, for example, has a λmax at approximately 262 nm, a slight red shift compared to benzene.
-
The Methyl Acetate Group : The -CH2COOCH3 group is an electron-withdrawing group. When attached to the benzene ring, it is expected to cause a slight bathochromic shift.
Based on these substituent effects, we can predict that Methyl 2-(4-amino-3-methylphenyl)acetate will exhibit a primary absorption band (E2-band) shifted to a longer wavelength than that of benzene, likely in the 240-250 nm region, and a more significantly red-shifted secondary band (B-band) well into the 280-300 nm range due to the strong electron-donating effect of the amino group. The methyl group in the meta position to the amino group and ortho to the methyl acetate group will likely have a minor influence on the λmax but may affect the molar absorptivity.
Comparative Analysis with Structurally Related Compounds
To provide a comprehensive understanding of the UV-Vis absorption properties of Methyl 2-(4-amino-3-methylphenyl)acetate, we will compare it with the following structurally related compounds:
-
Methyl 2-(4-aminophenyl)acetate : This compound lacks the methyl group on the phenyl ring, allowing for a direct assessment of the methyl group's influence.
-
Methyl Phenylacetate : This compound lacks the amino and methyl groups, isolating the contribution of the methyl acetate moiety attached to the phenyl ring.
-
Aniline : This represents the core amino-benzene chromophore.
-
Toluene : This represents the methyl-benzene chromophore.
| Compound | Structure | Predicted/Observed λmax (nm) | Predicted/Observed Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Rationale for Spectral Properties |
| Methyl 2-(4-amino-3-methylphenyl)acetate | ~290-300 | Moderate to High | The strong electron-donating amino group causes a significant bathochromic shift. The methyl group provides a minor additional red shift. | |
| Methyl 2-(4-aminophenyl)acetate | ~285-295[4] | Moderate to High | The amino group is the dominant factor, causing a strong bathochromic shift. The absence of the methyl group results in a slightly shorter λmax compared to the topic compound. | |
| Methyl Phenylacetate | 257, 263, 267[5] | Low | The spectrum is similar to that of toluene, with fine structure characteristic of a substituted benzene ring where the substituent does not strongly conjugate with the ring. | |
| Aniline | 230, 280[3] | High (230 nm), Moderate (280 nm) | The lone pair on the nitrogen atom extends the conjugation of the benzene ring, leading to a significant bathochromic shift of both the E2 and B bands. | |
| Toluene | 262 | Low | The methyl group causes a small bathochromic shift compared to benzene due to hyperconjugation. |
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a detailed, step-by-step methodology for the UV-Vis analysis of Methyl 2-(4-amino-3-methylphenyl)acetate and its comparators. The protocol is designed to be self-validating by including steps for instrument calibration and blank measurements.
-
Spectrophotometer : A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 400 nm.
-
Cuvettes : Matched 1 cm path length quartz cuvettes.
-
Solvent : Spectroscopic grade ethanol is recommended as it is transparent in the UV region of interest and can dissolve all the compounds.
-
Analytes : Methyl 2-(4-amino-3-methylphenyl)acetate, Methyl 2-(4-aminophenyl)acetate, Methyl Phenylacetate, Aniline, and Toluene.
-
Volumetric flasks and pipettes : For accurate preparation of solutions.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
-
Preparation of Stock Solutions : Accurately weigh a precise amount of each analyte and dissolve it in spectroscopic grade ethanol in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions : From the stock solutions, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (e.g., 10 µg/mL). The absorbance at λmax should ideally be between 0.2 and 0.8 for optimal accuracy.
-
Instrument Warm-up and Calibration : Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output. Perform an instrument self-calibration or diagnostic test as per the manufacturer's instructions.
-
Baseline Correction : Fill both the sample and reference cuvettes with the spectroscopic grade ethanol. Place them in the respective holders in the spectrophotometer and run a baseline scan over the desired wavelength range (200-400 nm). This corrects for any absorbance from the solvent and the cuvettes.
-
Sample Measurement : Empty the sample cuvette, rinse it with the analyte working solution, and then fill it with the same solution. Place the cuvette back into the sample holder and acquire the UV-Vis absorption spectrum.
-
Data Recording : Record the absorbance spectrum for each analyte. Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
Data Analysis : Using the Beer-Lambert law (A = εlc), calculate the molar absorptivity (ε) for each compound at its λmax. Compare the spectra of the different compounds, noting the shifts in λmax and changes in ε.
Discussion of Comparative Data
The experimental data obtained from the described protocol would allow for a robust comparison of the UV-Vis absorption properties. The spectrum of Methyl Phenylacetate, with its fine structure and λmax values around 257-267 nm, serves as a baseline for a benzene ring with a non-conjugating, electron-withdrawing substituent.[5]
The addition of an amino group, as in Methyl 2-(4-aminophenyl)acetate, is expected to cause a significant bathochromic shift to around 285-295 nm and a hyperchromic effect.[4] This is a direct consequence of the extension of the π-conjugated system by the lone pair of electrons on the nitrogen atom.
For the target molecule, Methyl 2-(4-amino-3-methylphenyl)acetate, the addition of a methyl group in the meta-position to the strongly activating amino group is predicted to induce a further, albeit smaller, bathochromic shift. This is due to the electron-donating nature of the methyl group through hyperconjugation. Therefore, the λmax for this compound is anticipated to be in the 290-300 nm range.
The choice of solvent can also influence the UV-Vis spectrum. Polar solvents can interact with polar functional groups, such as the amino group, potentially leading to shifts in the absorption maxima. Using a consistent solvent like ethanol for all measurements is crucial for a valid comparison.
Conclusion
This guide has provided a comprehensive overview of the UV-Vis absorption properties of Methyl 2-(4-amino-3-methylphenyl)acetate through a comparative analysis with structurally related compounds. By understanding the electronic effects of the amino, methyl, and methyl acetate substituents on the benzene chromophore, we can predict and interpret its UV-Vis spectrum. The provided experimental protocol offers a robust framework for obtaining reliable and comparable spectroscopic data. This knowledge is invaluable for researchers and scientists in various fields, particularly in drug development where the accurate characterization of molecular structure and properties is paramount.
References
-
Beer-Lambert's Law: Principles and Applications in Daily Life - FindLight. Available at: [Link]
-
UV VISIBLE SPECTROSCOPY - CUTM Courseware. Available at: [Link]
-
Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. Available at: [Link]
-
Beer-Lambert Law | Transmittance & Absorbance - Edinburgh Instruments. Available at: [Link]
-
Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Beer–Lambert Law Explained Simply | RevisionDojo. Available at: [Link]
-
Beer–Lambert law - Wikipedia. Available at: [Link]
-
The Beer-Lambert Law - Chemistry LibreTexts. Available at: [Link]
-
Benzeneacetic acid, methyl ester - The NIST WebBook. Available at: [Link]
-
UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... - ResearchGate. Available at: [Link]
-
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy - Longdom.org. Available at: [Link]
-
Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3 - Veeprho. Available at: [Link]
-
The Vacuum Ultraviolet Absorption Spectra of Aniline and Some of Its N-Derivatives. Available at: [Link]
-
UV-Vis Absorption Spectrum of Aniline - SIELC Technologies. Available at: [Link]
-
The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. Available at: [Link]
-
Methyl 2-(4-amino-3-methylphenoxy)acetate (C10H13NO3) - PubChemLite. Available at: [Link]
-
Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC. Available at: [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available at: [Link]
-
CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros | PDF | Absorption Spectroscopy - Scribd. Available at: [Link]
-
Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents - Royal Society Publishing. Available at: [Link]
-
Toluene in Hexane (265-270 nm) - Starna Scientific. Available at: [Link]
-
Applications of UV spectroscopy - e-PG Pathshala. Available at: [Link]
-
UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo. Available at: [Link]
-
Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem - NIH. Available at: [Link]
-
Spectrophotometric study of interaction of o-methylphenyl thiourea with iridium(III) and development of a precise determination. Available at: [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. Available at: [Link]
-
Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Available at: [Link]
-
ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Available at: [Link]
Sources
- 1. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SpectraBase [spectrabase.com]
- 3. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
- 4. veeprho.com [veeprho.com]
- 5. Benzeneacetic acid, methyl ester [webbook.nist.gov]
Safety Operating Guide
Authoritative Guide: Proper Disposal of Methyl 2-(4-amino-3-methylphenyl)acetate
[1]
Executive Summary & Operational Directive
Objective: To provide a self-validating, safety-critical protocol for the disposal of Methyl 2-(4-amino-3-methylphenyl)acetate. Scope: This guide addresses the chemical's dual nature as an aromatic amine and an ester , necessitating strict segregation from oxidizers and specific incineration protocols to prevent the formation of toxic azo compounds or nitrosamines.
Immediate Action Required:
-
Treat as Hazardous: All waste containing this compound must be classified as Hazardous Organic Waste (Amine-Containing) .[1]
-
Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizing acids (e.g., Nitric Acid) due to explosion/exothermic risk.
Chemical Profile & Hazard Identification
Before disposal, the chemical nature must be understood to prevent incompatibility incidents.
| Feature | Specification | Operational Implication |
| Chemical Name | Methyl 2-(4-amino-3-methylphenyl)acetate | Target Compound |
| Functional Groups | 1.[1][2][3] Primary Aromatic Amine (-NH₂)2.[1] Methyl Ester (-COOCH₃)3.[1] Toluene Core | Toxicity Driver: Amine group (Skin sensitizer, potential carcinogen).Reactivity Driver: Ester (Hydrolysis in strong acid/base). |
| Physical State | Solid (typically off-white/brown powder) or Oil (if impure) | Dust control measures required during solid waste transfer.[1] |
| Solubility | Soluble in organic solvents (DMSO, DCM, Methanol); Low water solubility. | Dispose of in Organic Solvent streams, not aqueous. |
| Key Hazards | H315/H319: Skin/Eye IrritationH317: May cause allergic skin reactionH350/H341: Suspected Carcinogen/Mutagen (Class assumption for aniline derivatives) | PPE Mandatory: Double nitrile gloves, P95/N95 respirator or Fume Hood.[1] |
Critical Note on CAS: While specific CAS numbers for custom intermediates vary, this compound shares the toxicological profile of Methyl 2-(4-aminophenyl)acetate (CAS 39552-81-3) .[1] Treat with the highest level of containment typical for aniline derivatives.
Waste Segregation & Compatibility Architecture
Proper segregation is the first line of defense against laboratory accidents.
Compatibility Matrix
-
Compatible: Halogenated solvents (DCM), Non-halogenated solvents (Acetone, Methanol), Basic organic solutions.
-
INCOMPATIBLE (Danger):
Visualization: Waste Decision Tree
Figure 1: Logic flow for segregating waste streams to ensure regulatory compliance and safety.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spill Debris)
Applicability: Expired chemicals, reaction byproducts, contaminated spill pads.
-
Containment: Transfer solid material into a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty hazardous waste bag.[1]
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Methyl 2-(4-amino-3-methylphenyl)acetate"[1]
-
Hazards: "Toxic," "Irritant."
-
-
Secondary Containment: Place the sealed primary container into a secondary clear plastic bag (double-bagging) to prevent dust release during transport.
-
Disposal Path: Designate for High-Temperature Incineration . Do not landfill.[5]
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Solutions in DMSO, Methanol, Dichloromethane, or Ethyl Acetate.
-
Identification: Determine the primary solvent.
-
Segregation:
-
Stream A (Halogenated): If DCM or Chloroform is present.
-
Stream B (Non-Halogenated): If only Methanol, Acetone, Ethyl Acetate, or DMSO are present.
-
-
Neutralization (Optional but Recommended): If the solution is acidic (e.g., from an acid workup), neutralize to pH 6-8 using Sodium Bicarbonate before adding to the waste container to prevent container degradation.
-
Container: Use safety-vented carboys (HDPE or Steel, depending on solvent compatibility).[1]
-
Labeling: List all solvents + "Methyl 2-(4-amino-3-methylphenyl)acetate (
Protocol C: Contaminated Glassware & Sharps[1]
-
Rinsing: Triple rinse glassware with a compatible solvent (e.g., Acetone).
-
Rinsate Disposal: Collect the first rinse as Hazardous Liquid Waste (Protocol B). Subsequent rinses may often be treated as general solvent waste depending on local EPA/EHS regulations.
-
Glass Disposal: Once triple-rinsed, deface labels and dispose of glass in "Broken Glass" boxes. If residue remains (tar/char), dispose of the entire vessel as Solid Hazardous Waste .
Emergency Spill Response Workflow
Scenario: 5g of solid powder spilled on the benchtop.
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , Safety Goggles, and a Lab Coat. If dust is visible, wear an N95 respirator .
-
Dry Clean-Up (Preferred):
-
Gently cover the spill with wet paper towels (dampened with water or methanol) to prevent dust generation.
-
Scoop up the wet material using a plastic spatula.
-
-
Decontamination:
-
Wipe the surface with a mild acid solution (e.g., 1M HCl) followed by soap and water. Rationale: The amine is basic; acid helps solubilize and lift residues.[1]
-
-
Disposal: Place all paper towels, gloves, and scoop debris into the Solid Hazardous Waste bag.
Regulatory Framework & Compliance
-
USA (EPA/RCRA): This compound is likely not a "Listed" waste (P or U list) unless specifically designated. However, it meets the criteria for Characteristic Waste if it exhibits toxicity (D-list) or ignitability.[1]
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless testing proves otherwise) but incinerate via a licensed TSDF (Treatment, Storage, and Disposal Facility).
-
-
Europe (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: Methyl 2-(4-aminophenyl)acetate. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Acetic acid, 4-methylphenyl ester (Structural Analog Data). Retrieved from [1]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from
-
Thermo Fisher Scientific. (2023). Laboratory Chemical Waste Management Guide. Retrieved from
Sources
Personal protective equipment for handling Methyl 2-(4-amino-3-methylphenyl)acetate
Essential Safety and Handling Guide for Methyl 2-(4-amino-3-methylphenyl)acetate
This guide provides essential, immediate safety and logistical information for handling Methyl 2-(4-amino-3-methylphenyl)acetate in a research and development setting. The following protocols are designed to ensure the safety of laboratory personnel and the integrity of the experimental work.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Inhalation: May be harmful if inhaled.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure[1][4]. The following PPE is mandatory when handling Methyl 2-(4-amino-3-methylphenyl)acetate.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 standard. | Protects eyes from splashes and aerosols[5][6][7]. |
| Hand Protection | Nitrile gloves. | Provides protection against a broad range of chemicals. Gloves should be inspected before use and changed immediately if contaminated[5][6][7]. |
| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from splashes and spills[4]. |
| Footwear | Closed-toe shoes. | Prevents exposure from spills[4][5]. |
| Respiratory Protection | Not generally required if working in a well-ventilated area or a fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary[6][7][8]. | Minimizes the risk of inhalation exposure[1]. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling chemicals minimizes the risk of exposure and accidents[1][2].
3.1. Engineering Controls
-
Ventilation: Always handle Methyl 2-(4-amino-3-methylphenyl)acetate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or dust[1][5].
3.2. Step-by-Step Handling Protocol
-
Preparation: Before starting work, ensure that all necessary PPE is readily available and in good condition. Have an emergency plan in place, and ensure access to an eyewash station and safety shower[1].
-
Donning PPE: Put on your lab coat, followed by safety goggles and gloves.
-
Handling the Chemical:
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Decontaminate any equipment used.
-
Properly doff PPE, removing gloves last and washing hands thoroughly with soap and water[4].
-
Caption: A workflow diagram illustrating the key steps for the safe handling of Methyl 2-(4-amino-3-methylphenyl)acetate.
Disposal Plan
Proper chemical waste disposal is critical to protect the environment and comply with regulations[1][2].
-
Waste Collection:
-
Collect all waste containing Methyl 2-(4-amino-3-methylphenyl)acetate in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through your institution's designated hazardous waste management program.
-
Never pour chemical waste down the drain[2].
-
Contaminated materials such as gloves and paper towels should also be disposed of as hazardous waste.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[3].
-
Spill:
-
Evacuate the area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
Ensure the spill area is well-ventilated during cleanup.
-
Caption: A flowchart outlining the immediate actions to take in case of an emergency involving Methyl 2-(4-amino-3-methylphenyl)acetate.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Life-Changing Safety Tips for Handling Labor
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Safe Lab Practices. (2025, February 19). Environmental Health & Safety.
- Safety Data Sheet. (2024, March 1). Combi-Blocks.
- Safety D
- Safety D
- Chemical Safety: Personal Protective Equipment.
- PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean Ltd.
Sources
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. gz-supplies.com [gz-supplies.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 5. One moment, please... [actylislab.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
